4-Amino-1-naphthalenecarbonitrile
Description
Properties
IUPAC Name |
4-aminonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIZUFVMKYWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207434 | |
| Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58728-64-6 | |
| Record name | 4-Amino-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58728-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-naphthalenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminonaphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1-NAPHTHALENECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Scientific Significance of Naphthalene Scaffolds
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-naphthalenecarbonitrile
Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No: 58728-64-6), a key molecular scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into the structural, spectroscopic, and thermodynamic properties of this compound, supported by detailed experimental protocols and authoritative references. The guide is structured to facilitate a deep understanding of the molecule's behavior, which is critical for its application in advanced research and development.
Naphthalene-based compounds represent a privileged class of structures in drug discovery and materials science. The rigid, aromatic bicyclic system provides a unique framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of an amino group and a nitrile group at the 1- and 4-positions, as in this compound, creates a molecule with a distinct electronic profile, characterized by a potent intramolecular charge transfer character.[1]
This unique electronic nature makes such compounds valuable as fluorescent probes and components in advanced materials.[2] Furthermore, related structures like 4-amino-1,8-naphthalimide have demonstrated significant biological activity, including potent inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them promising candidates for cancer therapy and as radiation sensitizers.[3][4] A thorough understanding of the fundamental physicochemical properties of this compound is therefore the bedrock upon which its potential applications can be explored and realized. This guide serves as a foundational resource for that purpose.
Molecular and Structural Data
The identity and structure of a compound are the primary determinants of its physical and chemical properties.
-
IUPAC Name: 4-aminonaphthalene-1-carbonitrile[5]
-
Synonyms: 4-Cyano-1-naphthylamine, 1-Amino-4-cyanonaphthalene, 4-Amino-1-naphthonitrile[5][6][7]
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The macroscopic properties of a substance, such as its melting point and solubility, are direct consequences of its molecular structure and intermolecular forces. These parameters are critical for determining appropriate storage, handling, and formulation conditions.
| Property | Value | Source(s) |
| Appearance | Brown fluffy powder or fine needles | [6][9] |
| Melting Point | 170 - 176.5 °C | [6][8] |
| Boiling Point | 392.4 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Octanol/Water Partition Coefficient (XLogP3) | 2.2 | [5][6] |
| Predicted pKa | 1.76 ± 0.10 | [7] |
Spectroscopic Profile
Spectroscopy provides a window into the molecular structure, bonding, and electronic environment of a compound. The following sections detail the key spectral features of this compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is dominated by strong absorptions in the UV region, arising from π→π* electronic transitions within the naphthalene ring system. The presence of the amino (-NH₂) donor and nitrile (-C≡N) acceptor groups extends the conjugation and can lead to intramolecular charge-transfer (ICT) bands, potentially shifting absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.[1] Analysis of similar aminonaphthalene derivatives suggests that significant absorption bands can be expected.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups. Data from repositories indicate that spectra are typically acquired using a KBr wafer technique.[5]
Expected Key IR Absorptions:
-
N-H Stretch: Two distinct medium-to-sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ is the hallmark of the nitrile functional group. Its intensity and position confirm the presence of the cyano moiety.
-
C=C Aromatic Stretch: Multiple sharp bands of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the naphthalene aromatic rings.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region can be attributed to the stretching of the aromatic carbon to amine nitrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. The two protons of the amino group (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show 11 distinct signals. The carbon of the nitrile group (-C≡N) is expected to appear downfield, around δ 117-120 ppm. The remaining 10 signals will be in the aromatic region (δ 100-150 ppm), with the carbon attached to the amino group being significantly shielded (shifted upfield) compared to the others.
Experimental Protocols & Workflow
Scientific integrity demands robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of this compound.
Caption: Logical workflow for physicochemical characterization.
Protocol 1: Melting Point Determination
-
Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.
-
Methodology:
-
Place a small, dry amount of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range.
-
Allow the apparatus to cool. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Protocol 2: UV-Vis Spectrum Acquisition
-
Rationale: To identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.
-
Methodology:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or ethanol.
-
From the stock, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Perform a baseline correction with the blank cuvette in both beams.
-
Scan the sample across a wavelength range (e.g., 200-600 nm).
-
Record the resulting spectrum and identify all λmax values.
-
Protocol 3: FTIR Spectrum Acquisition
-
Rationale: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Methodology (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Label the significant peaks (N-H, C≡N, C=C aromatic) on the resulting spectrum.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound is classified as harmful.[5]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid compound.[8]
Conclusion
This compound is a molecule of considerable interest, possessing a unique combination of structural and electronic features. The physicochemical data and protocols presented in this guide—from its melting point and spectroscopic signatures to its handling requirements—provide the essential foundation for its successful application in research and development. This comprehensive characterization is the first and most critical step in unlocking its potential in fields ranging from targeted drug design to the creation of novel fluorescent materials.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 3. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 4-アミノ-1-ナフタレンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to 4-Amino-1-naphthalenecarbonitrile: Unveiling Molecular Structure and Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthalenecarbonitrile is a fascinating organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, coupled with the presence of both an electron-donating amino group and an electron-withdrawing nitrile group, imparts unique electronic and photophysical properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the prediction of its behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data of this compound, offering insights into its molecular architecture and electronic transitions.
Molecular Structure and Spectroscopic Correlation
The interpretation of the spectral data for this compound is intrinsically linked to its molecular structure. The naphthalene core provides a scaffold of aromatic protons and carbons, while the amino and nitrile functional groups introduce distinct spectroscopic signatures. The strategic placement of these groups at the 1 and 4 positions of the naphthalene ring creates a "push-pull" system, which significantly influences the electronic distribution and, consequently, the spectral properties of the molecule.
A Technical Guide to the Photostability of 4-Amino-1-naphthalenecarbonitrile: Principles and Methodologies for Researchers
Foreword: The Imperative of Photostability in Modern Research
In the landscape of drug discovery and cellular biology, fluorescent molecules are indispensable tools. They serve as probes that illuminate complex biological processes, enabling researchers to visualize, track, and quantify molecular interactions in real-time.[1][2] 4-Amino-1-naphthalenecarbonitrile (4-ANC) is a fluorophore belonging to the aminonaphthalene class, a structural core found in numerous dyes and pharmaceutical compounds.[3][4] Its utility is intrinsically linked to its fluorescence properties. However, the very energy that makes these molecules fluoresce can also lead to their destruction—a phenomenon known as photobleaching.[5][6]
The photostability of a probe is not a trivial parameter; it is the bedrock of reliable and reproducible fluorescence-based assays. An unstable probe that rapidly degrades under illumination can lead to diminished signals, inaccurate quantification, and misinterpreted results. This guide provides an in-depth technical framework for understanding and evaluating the photostability of this compound. We will delve into its core photophysical properties, explore the mechanisms of photodegradation, and present rigorous, field-proven protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of fluorophore performance to ensure the integrity of their experimental outcomes.
Part 1: Core Photophysical Characteristics of this compound
To understand why 4-ANC is a promising fluorophore, we must first examine its molecular structure and resulting electronic properties. The molecule consists of a naphthalene ring system substituted with an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group. This "push-pull" arrangement is characteristic of many modern fluorophores.
Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur, where electron density shifts from the amino group across the naphthalene ring to the cyano group. This ICT state is highly sensitive to the surrounding environment. In related compounds like 4-amino-1,8-naphthalimides, this sensitivity manifests as solvatochromism—a change in the color of emitted light depending on the polarity of the solvent.[7][8][9] It is highly probable that 4-ANC exhibits similar solvent-dependent behavior, making the choice of experimental medium a critical factor in its application.
Key Physicochemical Properties
A summary of the fundamental properties of this compound provides a baseline for its handling and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [4][10][11] |
| Molar Mass | 168.19 g/mol | [4][10] |
| Melting Point | 174.5-176.5 °C | [4] |
| Appearance | Solid | N/A |
| CAS Number | 58728-64-6 | [4][10] |
Part 2: The Mechanism of Photodegradation: An Unseen Reaction
Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to light.[5][6] While the exact degradation pathway for 4-ANC has not been exhaustively detailed in the literature, we can infer a probable mechanism based on the behavior of similar aromatic and naphthalene-based compounds. The process is often mediated by reactive oxygen species (ROS).
The Triplet State and ROS Generation:
-
Excitation: 4-ANC absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can relax by emitting a photon (fluorescence) or it can undergo intersystem crossing to a long-lived excited triplet state (T₁).
-
Oxygen Interaction: In the presence of molecular oxygen (O₂), the triplet-state fluorophore can transfer its energy to O₂, promoting it to the highly reactive singlet oxygen (¹O₂). Alternatively, electron transfer reactions can generate other ROS like superoxide (O₂•⁻) and hydroxyl radicals (•OH).
-
Molecular Destruction: These highly reactive ROS can then attack the fluorophore itself, leading to its chemical modification and the loss of fluorescence. Studies on the photodegradation of monochlorinated naphthalenes have confirmed that •OH and O₂•⁻ are significant contributors to the degradation process.[12] The electron-rich amino group and the naphthalene rings of 4-ANC are likely primary targets for such oxidative attacks.
Proposed Photodegradation Pathway
The following diagram illustrates the proposed ROS-mediated photodegradation mechanism for this compound.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 4-Amino-1-naphthalenecarbonitrile in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Amino-1-naphthalenecarbonitrile, a critical parameter for its application in research and drug development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates existing qualitative information, presents a predicted solubility profile based on physicochemical principles and comparative analysis with related structures, and details a robust experimental protocol for its precise determination. The primary audience for this document includes researchers, scientists, and drug development professionals who utilize naphthalenic compounds in their work.
Introduction to this compound
This compound, also known as 4-cyano-1-naphthylamine, is an aromatic organic compound with the molecular formula C₁₁H₈N₂.[1][2][3] Its structure features a naphthalene core substituted with an amino (-NH₂) group and a nitrile (-CN) group. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry and a subject of interest in materials science.
The amino group can act as a hydrogen bond donor, while the nitrile group is a strong hydrogen bond acceptor. The naphthalene backbone provides a rigid, planar structure with a significant hydrophobic surface area. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Biological Screening: Preparing stock solutions for high-throughput screening and other biological assays.
-
Formulation Development: Creating stable formulations for preclinical and clinical studies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [1] |
| Melting Point | 174.5-176.5 °C | [1] |
| Appearance | Solid | |
| pKa (Predicted) | 1.76 ± 0.10 | [1] |
Solubility Profile of this compound
Qualitative Solubility
Direct, quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in peer-reviewed journals and chemical databases. However, some sources qualitatively describe the compound as being soluble in alcohols, chlorinated hydrocarbons, and ether solvents, while being insoluble in water.[1]
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4]
-
Polarity: The presence of both a polar amino group and a highly polar nitrile group suggests that this compound will have a higher affinity for polar solvents.
-
Hydrogen Bonding: The amino group can donate hydrogen bonds, and the nitrogen of the nitrile group can accept hydrogen bonds. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.
-
Aromaticity: The large, nonpolar naphthalene core will contribute to its solubility in solvents with some aromatic character or those that are less polar.
Predicted Quantitative Solubility Profile
The following table provides a predicted, illustrative summary of the expected solubility of this compound in common laboratory solvents. These values are educated estimations based on the qualitative statements available, comparison with the structurally similar compound 1-naphthylamine, and general principles of solubility.[5] It is imperative that these values are experimentally verified for any critical application.
| Solvent | Solvent Type | Predicted Solubility of this compound (mg/mL) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 (Very Soluble) | Highly polar, excellent solvent for a wide range of organic compounds.[6][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 (Very Soluble) | Similar to DMSO in its broad solvating power. |
| Acetone | Polar Aprotic | > 10 (Soluble) | Good polarity and ability to accept hydrogen bonds. 1-naphthylamine shows high solubility in acetone.[5] |
| Ethanol | Polar Protic | > 10 (Soluble) | Can act as both a hydrogen bond donor and acceptor. |
| Methanol | Polar Protic | > 10 (Soluble) | Similar to ethanol, with slightly higher polarity. |
| Acetonitrile | Polar Aprotic | > 5 (Soluble) | Polar solvent, but may be less effective than others due to weaker hydrogen bond accepting capabilities. |
| Ethyl Acetate | Moderately Polar | < 5 (Sparingly Soluble) | Moderate polarity. |
| Dichloromethane | Nonpolar | < 1 (Slightly Soluble) | Lower polarity, but can interact with the aromatic system. |
| Toluene | Nonpolar | < 0.1 (Insoluble) | Nonpolar, unlikely to effectively solvate the polar functional groups. |
| n-Heptane | Nonpolar | < 0.1 (Insoluble) | Very nonpolar, poor solvent for this compound. |
| Water | Aqueous | < 0.1 (Insoluble) | Despite the presence of polar groups, the large hydrophobic naphthalene core dominates, leading to low aqueous solubility.[1] |
Experimental Protocol for Solubility Determination
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a detailed, step-by-step methodology for its implementation.
Objective
To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable glass vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume of a specific solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The solubility of this compound is a fundamental physicochemical property that dictates its utility in various scientific applications. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available information and established principles. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific research needs, thereby facilitating its effective use in drug discovery and chemical biology.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. andor.tuni.fi [andor.tuni.fi]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-1-naphthalenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-amino-1-naphthalenecarbonitrile, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a definitive published crystal structure, this guide synthesizes data from spectroscopic databases, computational chemistry principles, and experimental data from structurally analogous compounds to build a robust model of its architecture. We delve into the nuanced interplay of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding that dictates its three-dimensional arrangement. Furthermore, this document outlines detailed, field-proven experimental and computational protocols for the complete elucidation and validation of its structure and conformational dynamics, empowering researchers to confidently utilize this molecule in their discovery pipelines.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₁H₈N₂[1][2], belongs to the family of substituted naphthalenes. This class of compounds is a cornerstone in the development of fluorescent probes, molecular sensors, and pharmaceutical agents due to the unique photophysical properties and biological activities of the naphthalene scaffold. The strategic placement of an electron-donating amino group and an electron-withdrawing cyano group on the naphthalene ring system creates a "push-pull" electronic environment, which is often associated with interesting optical and chemical properties.
A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for several reasons:
-
Drug Design: The conformation of a molecule dictates its ability to bind to biological targets. A precise structural model is essential for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics.
-
Materials Science: The solid-state packing and intermolecular interactions, governed by molecular conformation, influence the bulk properties of materials, such as conductivity, luminescence, and thermal stability.
-
Chemical Reactivity: The accessibility of reactive sites and the stereoelectronic environment are directly influenced by the molecule's conformation, impacting its synthetic transformations.
This guide will first explore the predicted molecular structure, followed by a detailed discussion on the conformational possibilities. Subsequently, we will provide actionable protocols for the experimental and computational determination of these properties.
Predicted Molecular Structure of this compound
The fundamental framework of this compound consists of a fused bicyclic aromatic system. Key structural features are detailed in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | |
| CAS Number | 58728-64-6 | |
| IUPAC Name | 4-aminonaphthalene-1-carbonitrile | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C#N | [1] |
| InChI Key | LUSIZUFVMKYWGX-UHFFFAOYSA-N | [1] |
| Physical Form | Solid, often a powder or fine needles | [4] |
| Melting Point | 174.5-176.5 °C (literature value) |
The naphthalene core is expected to be largely planar due to its aromatic nature. The amino (-NH₂) and cyano (-C≡N) substituents are attached at the C4 and C1 positions, respectively. The precise bond lengths and angles of the naphthalene core will likely deviate slightly from those of unsubstituted naphthalene due to the electronic influence of the substituents.
Caption: Predicted molecular structure of this compound.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation of the amino and cyano groups around their respective bonds to the naphthalene ring.
Rotation of the Amino Group
The two hydrogen atoms of the amino group can be oriented in different ways relative to the naphthalene plane. Due to the sp² hybridization of the nitrogen atom, a planar or near-planar arrangement with the aromatic ring is expected to be energetically favorable, as it maximizes the delocalization of the nitrogen lone pair into the π-system.
Intramolecular Hydrogen Bonding
A key consideration in the conformational analysis is the potential for an intramolecular hydrogen bond between one of the amino hydrogens and the nitrogen atom of the cyano group. The formation of such a hydrogen bond would create a pseudo-six-membered ring, significantly stabilizing a particular conformation where the amino and cyano groups are oriented towards each other. This phenomenon is well-documented in other aromatic systems and can have a profound impact on the molecule's properties.[5][6][7]
The strength of this potential intramolecular hydrogen bond will depend on the H---N distance and the N-H---N angle. A shorter distance and an angle closer to 180° would indicate a stronger interaction. The presence and strength of this bond can be investigated using spectroscopic techniques and computational modeling.
Experimental Determination of Molecular Structure and Conformation
To empirically determine the precise molecular structure and preferred conformation of this compound, a combination of experimental techniques is recommended.
Caption: Experimental workflow for structural and conformational elucidation.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic resolution.
Protocol:
-
Crystal Growth:
-
Dissolve highly purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene, or mixtures thereof).
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
The final refined structure will provide precise bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
-
¹H and ¹³C NMR:
-
Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
-
2D NMR - Nuclear Overhauser Effect Spectroscopy (NOESY):
-
A NOESY experiment is crucial for conformational analysis as it detects through-space interactions between protons that are close to each other (< 5 Å).
-
The presence of a cross-peak between one of the amino protons and a proton on the naphthalene ring near the cyano group would provide strong evidence for the conformation stabilized by the intramolecular hydrogen bond.
-
The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of inter-proton distances.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence for the presence and nature of hydrogen bonding.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions.
-
Alternatively, prepare a KBr pellet for solid-state analysis.
-
-
Spectral Acquisition:
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Analysis:
-
In a dilute solution, the presence of a sharp N-H stretching band at a lower frequency than expected for a "free" amino group can indicate intramolecular hydrogen bonding. Broadening of this band is also a characteristic feature.
-
Comparison of the spectra in different polarity solvents can help distinguish between intra- and intermolecular hydrogen bonding. Intramolecular hydrogen bonds are less affected by changes in solvent polarity.[7]
-
Computational Modeling of Molecular Structure and Conformation
In conjunction with experimental data, computational chemistry provides invaluable insights into the conformational landscape and energetics of this compound.
Caption: Computational workflow for conformational analysis.
Density Functional Theory (DFT) Calculations
DFT is a robust and widely used quantum mechanical method for predicting the electronic structure and properties of molecules.
Protocol:
-
Model Building:
-
Construct an initial 3D model of this compound.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the rotation of the amino group.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d,p) or larger).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis:
-
Compare the relative energies of the conformers to determine the most stable conformation.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformer.
-
Investigate the presence of an intramolecular hydrogen bond by examining the H---N distance and the N-H---N angle, and by using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
-
Conclusion
While a definitive crystal structure of this compound is not yet publicly available, a comprehensive analysis of its structural features and the principles of conformational analysis strongly suggest a largely planar molecule. The key determinant of its preferred conformation is likely the formation of an intramolecular hydrogen bond between the amino and cyano groups, which would impart significant rigidity to the structure.
This guide has provided a robust framework for understanding the molecular architecture of this compound. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to definitively elucidate its structure and conformational dynamics. Such knowledge is a critical prerequisite for the successful application of this versatile molecule in drug discovery and materials science.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C11H8N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]
- 7. mdpi.com [mdpi.com]
A Theoretical Deep Dive into the Electronic Landscape of 4-Amino-1-naphthalenecarbonitrile: A Guide for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 4-Amino-1-naphthalenecarbonitrile (4-ANC), a molecule of significant interest in the development of fluorescent probes and optoelectronic materials. Addressed to researchers, medicinal chemists, and materials scientists, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We will explore the causal relationships between molecular structure, electronic behavior, and spectroscopic signatures. The protocols described herein are designed to establish a self-validating system where theoretical predictions can be rigorously correlated with experimental observations, thereby ensuring scientific integrity and accelerating discovery.
Introduction: The Scientific Imperative for Understanding 4-ANC
This compound (4-ANC) is a fascinating bifunctional molecule, incorporating both an electron-donating amino group (-NH₂) and an electron-withdrawing nitrile group (-CN) on a rigid naphthalene scaffold.[1][2] This "push-pull" architecture is a hallmark of molecules with pronounced intramolecular charge transfer (ICT) characteristics, which often manifest as strong solvatochromism and high fluorescence quantum yields.[3] These properties make 4-ANC and its derivatives prime candidates for applications as fluorescent probes in biological imaging, sensors for environmental monitoring, and as components in organic light-emitting diodes (OLEDs).
A thorough understanding of the electronic structure, transition energies, and excited-state dynamics of 4-ANC is paramount for the rational design of new functional materials. Computational chemistry provides a powerful, cost-effective, and insightful avenue to probe these properties at a molecular level, offering predictions that can guide and refine experimental efforts. This guide will detail the theoretical methodologies required to build a comprehensive electronic profile of 4-ANC.
Theoretical Framework: A First-Principles Approach
Our investigation into the electronic properties of 4-ANC will be grounded in Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT). These quantum chemical methods offer a favorable balance between computational cost and accuracy for molecules of this size.[4][5]
Ground State Properties via DFT
The initial and most critical step is to determine the optimized ground-state geometry of 4-ANC. This provides the foundation for all subsequent electronic property calculations.
Methodology Rationale:
-
Functional Selection: The choice of the exchange-correlation functional is pivotal. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice for organic molecules, providing reliable geometric and electronic structure information.[4][6] For enhanced accuracy, especially in systems with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP or ωB97XD are also highly recommended.[5]
-
Basis Set: A sufficiently flexible basis set is necessary to accurately describe the electron distribution. The Pople-style 6-311++G(d,p) basis set is an excellent choice, incorporating diffuse functions (++) to handle the lone pairs of nitrogen and polarization functions (d,p) to account for the anisotropic electron density in the π-system.[4]
Experimental Protocol: Ground State Geometry Optimization
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Confirm that a true energy minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy, shape, and distribution of these orbitals govern the molecule's reactivity, ionization potential, electron affinity, and its absorption/emission characteristics.
-
HOMO: Represents the ability to donate an electron. In 4-ANC, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be concentrated on the electron-deficient nitrile group and the naphthalene ring.
-
HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. A smaller gap generally correlates with higher reactivity and a red-shift in the absorption spectrum.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the charge distribution around a molecule, providing a visual guide to its electrophilic and nucleophilic sites. For 4-ANC, the MEP is expected to show a negative potential (red) around the nitrogen atom of the nitrile group and a positive potential (blue) around the hydrogen atoms of the amino group. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Probing Excited States with TD-DFT
To understand the photophysical properties of 4-ANC, such as its color and fluorescence, we must investigate its behavior upon absorption of light. TD-DFT is the workhorse for calculating the energies and characteristics of electronic excited states.[5]
Methodology Rationale: The same functional and basis set combination (e.g., B3LYP/6-311++G(d,p)) used for the ground state calculations should be employed for consistency. TD-DFT calculations will yield the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) for the lowest singlet excited states. The oscillator strength is a measure of the probability of a given electronic transition, with higher values indicating more intense absorption peaks.
Experimental Protocol: Simulating the UV-Vis Spectrum
-
Using the optimized ground-state geometry of 4-ANC, perform a TD-DFT calculation to determine the energies and oscillator strengths of the first 10-20 singlet excited states.
-
Plot the oscillator strength against the calculated wavelength to generate a theoretical UV-Vis absorption spectrum.
-
Analyze the molecular orbital contributions to the most intense transitions to characterize them (e.g., π → π, n → π, ICT). For 4-ANC, the lowest energy, high-intensity transition is expected to be dominated by the HOMO → LUMO transition, confirming its charge-transfer character.
Visualization of Computational Workflows and Properties
To clearly illustrate the theoretical process and the relationships between molecular structure and electronic properties, we utilize Graphviz diagrams.
Caption: A flowchart of the theoretical workflow for investigating the electronic properties of 4-ANC.
Caption: The relationship between frontier molecular orbitals and the primary photophysical processes in 4-ANC.
Experimental Validation: Bridging Theory and Reality
The ultimate validation of these theoretical predictions lies in their correlation with experimental data. Spectroscopic techniques are the primary means of achieving this.
UV-Vis and Fluorescence Spectroscopy
Experimental Protocol:
-
Dissolve 4-ANC in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_max).
-
Record the fluorescence emission spectrum for each solution by exciting at the respective λ_max.
-
Correlation: Compare the experimental λ_max in a non-polar solvent (like hexane, which mimics the gas phase of the calculations) with the theoretically predicted wavelength from the TD-DFT calculations. A strong agreement validates the computational model.
-
Solvatochromism: The shift in λ_max and emission maxima with solvent polarity provides experimental evidence for the intramolecular charge transfer character predicted by the FMO and MEP analyses. A bathochromic (red) shift with increasing solvent polarity is expected for molecules with a significant ICT character.[7]
Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Predicted Electronic Properties of 4-ANC (in vacuo)
| Property | Value |
|---|---|
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) |
| Wavelength (λ_max) | Calculated Value (nm) |
| Oscillator Strength (f) | Calculated Value |
| Dominant Transition | HOMO → LUMO |
Table 2: Experimental Spectroscopic Data for 4-ANC
| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|---|
| Hexane | 0.009 | Experimental Value | Experimental Value |
| Toluene | 0.099 | Experimental Value | Experimental Value |
| Acetonitrile | 0.460 | Experimental Value | Experimental Value |
| Methanol | 0.762 | Experimental Value | Experimental Value |
Conclusion
The theoretical framework presented in this guide provides a rigorous and comprehensive approach to elucidating the electronic properties of this compound. By combining DFT and TD-DFT calculations with a clear strategy for experimental validation, researchers can gain deep insights into the structure-property relationships that govern the behavior of this promising molecule. This integrated computational and experimental workflow is designed to be a self-validating system, ensuring the trustworthiness of the findings and paving the way for the intelligent design of novel 4-ANC-based materials for a wide array of applications in drug development, sensing, and electronics.
References
- 1. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Theoretical study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-naphthalenecarbonitrile
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Amino-1-naphthalenecarbonitrile, a valuable building block in medicinal chemistry and materials science. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathways, reaction mechanisms, and analytical validation of this compound.
Introduction: The Significance of this compound
This compound (also known as 4-cyano-1-naphthylamine) is an aromatic organic compound featuring a naphthalene core substituted with both an amino and a nitrile functional group.[1][2][3] This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The naphthalene scaffold is a common motif in bioactive compounds, and the amino and nitrile groups provide reactive handles for a variety of chemical transformations.[4] Aryl nitriles are important precursors to a wide range of functionalities, including carboxylic acids, amides, amines, and tetrazoles, making them highly valuable in the development of novel therapeutic agents and functional materials.[4]
Synthesis of this compound: A Mechanistic and Practical Approach
The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, a classic transformation in organic chemistry that allows for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[5] In this case, the starting material is 1,4-diaminonaphthalene.
The Sandmeyer Reaction: A Powerful Tool for Aromatic Functionalization
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution. The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, where the counter-ion of the copper salt acts as the nucleophile, displacing the dinitrogen gas and forming the desired product.
For the synthesis of this compound, a key challenge is the selective diazotization of only one of the two amino groups in 1,4-diaminonaphthalene. This is typically achieved by carefully controlling the stoichiometry of the reagents.
Reaction Mechanism: From Diamine to Nitrile
The synthesis of this compound from 1,4-diaminonaphthalene via the Sandmeyer reaction involves the following mechanistic steps:
Figure 1: General workflow for the synthesis of this compound.
Step 1: Mono-Diazotization of 1,4-Diaminonaphthalene
In a cold aqueous acidic solution (typically hydrochloric acid), one equivalent of sodium nitrite is added dropwise to a solution of 1,4-diaminonaphthalene. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the resulting diazonium salt. The acid protonates one of the amino groups, making it less reactive towards diazotization and favoring the reaction at the other amino group.
Step 2: Copper(I) Cyanide Mediated Cyanation
The cold solution of the 4-amino-1-naphthalenediazonium salt is then slowly added to a solution of copper(I) cyanide. Upon warming, the diazonium group is replaced by a nitrile group, with the evolution of nitrogen gas. The copper(I) catalyst facilitates this transformation through a single-electron transfer mechanism.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,4-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 1,4-diaminonaphthalene (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm gently to dissolve.
-
Cool the copper(I) cyanide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | [1][2][6] |
| Molecular Weight | 168.19 g/mol | [1][3][6] |
| Appearance | Brown solid, fluffy powder, or fine needles | [6] |
| Melting Point | 174.5-176.5 °C | [3] |
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the amino group. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
Aromatic Protons (approx. 6.5 - 8.5 ppm): The six aromatic protons will appear as a series of doublets and triplets, characteristic of a substituted naphthalene ring system. The protons on the same ring as the amino and nitrile groups will be the most deshielded.
-
Amino Protons (approx. 4.0 - 5.0 ppm): The two protons of the amino group will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the concentration and solvent due to hydrogen bonding.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
Aromatic Carbons (approx. 100 - 150 ppm): The ten carbons of the naphthalene ring will resonate in this region. The carbons directly attached to the amino and nitrile groups will have characteristic chemical shifts.
-
Nitrile Carbon (approx. 115 - 125 ppm): The carbon of the nitrile group (C≡N) will appear as a sharp singlet in this region.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[1]
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 (two bands) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 (sharp, medium intensity) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1500 - 1600 |
The presence of a sharp peak around 2230 cm⁻¹ is a strong indicator of the nitrile group, while the two bands in the 3300-3500 cm⁻¹ region confirm the presence of the primary amino group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.[1]
Chromatographic Analysis
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and to monitor the progress of the reaction.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable precursor in several areas of chemical research.
-
Medicinal Chemistry: The aminonaphthonitrile scaffold can be elaborated to synthesize a variety of heterocyclic compounds with potential biological activity. The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of chemical space. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4]
-
Materials Science: The rigid, planar structure of the naphthalene core, combined with the reactive functional groups, makes this compound a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. Aromatic diamines are known precursors to high-performance polymers.[7]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Sandmeyer reaction of 1,4-diaminonaphthalene offers a reliable and efficient route to this versatile building block. A thorough understanding of the reaction mechanism and the application of modern analytical techniques are crucial for the successful synthesis and validation of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Amino-1-naphthalenecarbonitrile Derivatives and Analogues for Drug Discovery
This guide provides an in-depth exploration of the 4-amino-1-naphthalenecarbonitrile scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and burgeoning applications in drug discovery, with a particular focus on its potential as a core for developing targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.
Introduction: The Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a well-established pharmacophore, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of amino and cyano functionalities, as seen in the this compound core, further enhances its potential for targeted drug design.
The this compound scaffold, with its distinct electronic properties and hydrogen bonding capabilities, presents a compelling starting point for the development of novel therapeutics. The primary amino group offers a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold can be approached through several established synthetic routes. A common and classical method involves the Sandmeyer reaction, which is a versatile tool for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3]
General Synthesis Workflow
A generalized workflow for the synthesis of this compound and its N-substituted derivatives is depicted below. This process typically starts from a readily available naphthalene precursor and involves a series of standard organic transformations.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a representative procedure for the synthesis of the core scaffold from 1,4-diaminonaphthalene.
Materials:
-
1,4-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,4-diaminonaphthalene in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with sodium carbonate until the solution is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Physicochemical Properties and Characterization
The this compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [4][5] |
| Molecular Weight | 168.19 g/mol | [4] |
| Melting Point | 174.5-176.5 °C | |
| Appearance | Solid | |
| CAS Number | 58728-64-6 | [4] |
Spectroscopic data is crucial for the unambiguous identification of the core scaffold and its derivatives. Key expected signals include:
-
¹H NMR: Aromatic protons on the naphthalene ring and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Resonances for the aromatic carbons and the cyano (-C≡N) carbon.
-
IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the amino group and the C≡N triple bond of the nitrile group.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
While the this compound scaffold itself is not extensively documented as a therapeutic agent, its structural alerts and the broader class of aminonitriles suggest significant potential in drug discovery. Computational studies have indicated that substituted aminonitriles may exhibit bioactivity as G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and kinase inhibitors.[6]
Potential as Kinase Inhibitors
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold possesses features that are common in kinase inhibitors: a heterocyclic ring system capable of forming hydrogen bonds with the kinase hinge region, and a primary amino group that can be functionalized to occupy adjacent hydrophobic pockets.
The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Proposed mechanism of action for a this compound-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies on this compound derivatives are not abundant in the public domain, we can extrapolate from related naphthalene-based inhibitors. For instance, in the development of 4-aryl-4H-naphthopyran derivatives as Src kinase inhibitors, substitutions on the appended aryl ring significantly influenced activity.[7]
A hypothetical SAR exploration for this compound derivatives could involve:
-
N-4 Substitution: Acylation or alkylation of the amino group to introduce various substituents. These groups can probe different regions of the target's binding site.
-
Naphthalene Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the naphthalene ring to modulate the electronic properties and binding interactions.
| Derivative | R Group at N-4 | Target Kinase | IC₅₀ (nM) | Rationale for Design |
| Hypothetical 1 | -H | Kinase X | >10,000 | Parent scaffold |
| Hypothetical 2 | -C(O)Ph | Kinase X | 500 | Phenyl group to occupy a hydrophobic pocket. |
| Hypothetical 3 | -C(O)-(4-Cl-Ph) | Kinase X | 150 | Chloro-substitution to enhance hydrophobic interactions. |
| Hypothetical 4 | -CH₂-(pyridin-4-yl) | Kinase X | 80 | Pyridyl group to form additional hydrogen bonds. |
This table presents hypothetical data for illustrative purposes.
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups make it an attractive starting point for the design of novel, targeted therapeutics. Future research should focus on the systematic synthesis and biological evaluation of derivative libraries to elucidate detailed structure-activity relationships against various targets, particularly kinases and other enzymes implicated in disease. The development of potent and selective inhibitors based on this scaffold could lead to the next generation of therapies for a range of human ailments.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-naphthonitrile - CAS:58728-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-1-naphthalenecarbonitrile from Acenaphthene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-Amino-1-naphthalenecarbonitrile, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available bulk chemical, acenaphthene. The described synthetic strategy involves a series of robust and well-documented chemical transformations, including oxidation, bromination, amination, imide ring-opening, and cyanation. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering not only step-by-step procedures but also insights into the underlying chemical principles and potential challenges.
Introduction
This compound is a key synthetic intermediate possessing a unique electronic and structural profile. The presence of both an amino and a nitrile group on the naphthalene core makes it a versatile building block for the construction of complex heterocyclic systems and a sought-after pharmacophore in the design of novel therapeutic agents. For instance, the 4-amino-1,8-naphthalimide scaffold, a close structural relative, is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and has been investigated for its potential as a radiation sensitizer in cancer therapy[1]. The strategic placement of the amino and cyano functionalities in the target molecule opens avenues for further chemical modifications, enabling the development of new fluorescent probes and materials with unique photophysical properties[2][3][4].
The synthesis of this valuable compound from an inexpensive starting material like acenaphthene presents an economically viable and scalable route. This guide delineates a rational and experimentally validated pathway for this transformation.
Overall Synthetic Strategy
The synthesis of this compound from acenaphthene is a multi-step process that can be logically divided into two main stages: the construction of the 4-amino-naphthalene backbone and the subsequent introduction of the nitrile functionality. The overall workflow is depicted below.
Caption: Overall synthetic workflow from acenaphthene to this compound.
Part 1: Synthesis of the 4-Amino-Naphthalene Core
This section details the initial steps of the synthesis, focusing on the transformation of acenaphthene into a key intermediate, a 4-amino-N-substituted-1,8-naphthalimide.
Step 1: Oxidation of Acenaphthene to 1,8-Naphthalic Anhydride
The first step involves the oxidation of the ethylene bridge of acenaphthene to form the corresponding dicarboxylic anhydride. This transformation can be achieved using various oxidizing agents.
Protocol 1: Oxidation with Sodium Dichromate in Acetic Acid
-
Materials:
-
Acenaphthene
-
Sodium dichromate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acenaphthene in glacial acetic acid.
-
Slowly add sodium dichromate to the solution under stirring at room temperature.
-
Heat the reaction mixture to 75 °C and maintain for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water to obtain crude 1,8-naphthalic anhydride.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid.
-
| Reagent | Molar Ratio (to Acenaphthene) |
| Acenaphthene | 1.0 |
| Sodium Dichromate | 2.7 |
| Glacial Acetic Acid | Solvent |
Table 1: Reagent stoichiometry for the oxidation of acenaphthene.
Step 2: Bromination of 1,8-Naphthalic Anhydride
The next step is the regioselective bromination of 1,8-naphthalic anhydride at the 4-position. This is a crucial step for the subsequent introduction of the amino group.
Protocol 2: Bromination in Aqueous Potassium Hydroxide
-
Materials:
-
1,8-Naphthalic anhydride
-
Potassium hydroxide (KOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 1,8-naphthalic anhydride in an aqueous solution of potassium hydroxide.
-
Cool the solution and add bromine dropwise with stirring.
-
Heat the reaction mixture to 60 °C and maintain for 6 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude 4-bromo-1,8-naphthalic anhydride, wash with cold water, and dry.
-
Purification can be achieved by dissolving the crude product in a 5% NaOH solution, filtering, and re-precipitating with HCl[5].
-
| Reagent | Molar Ratio (to Anhydride) |
| 1,8-Naphthalic anhydride | 1.0 |
| Potassium Hydroxide | ~5.0 |
| Bromine | Stoichiometric |
Table 2: Reagent stoichiometry for the bromination of 1,8-naphthalic anhydride.
Step 3: Amination of 4-Bromo-1,8-Naphthalic Anhydride
The bromo-substituent at the 4-position is then displaced by an amino group. This is typically achieved by first forming an N-substituted imide followed by amination.
Protocol 3: Synthesis of N-substituted-4-amino-1,8-naphthalimide
-
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
A primary amine (e.g., n-butylamine)
-
A secondary amine for substitution (e.g., piperidine or ammonia)
-
Solvent (e.g., ethanol, ethylene glycol monomethyl ether)
-
-
Procedure:
-
Imide Formation: Reflux 4-bromo-1,8-naphthalic anhydride with a primary amine (e.g., n-butylamine) in a suitable solvent like ethanol for 12 hours to form the N-substituted-4-bromo-1,8-naphthalimide[6].
-
Amination: The resulting N-substituted-4-bromo-1,8-naphthalimide is then reacted with a nucleophilic amine (e.g., piperidine or aqueous ammonia) in a suitable solvent. For reaction with ammonia, the mixture is typically heated under pressure[6]. Alternatively, palladium-catalyzed amination methods can be employed for more complex substrates[7].
-
The product, an N-substituted-4-amino-1,8-naphthalimide, is isolated and purified by column chromatography or recrystallization.
-
Part 2: Conversion to this compound
This section outlines the transformation of the 4-amino-naphthalimide intermediate into the final target molecule.
Step 4: Imide Ring Opening
The stable 1,8-naphthalimide ring needs to be opened to generate functional groups that can be converted into a nitrile. This can be achieved by hydrolysis under basic conditions.
Protocol 4: Hydrolysis of N-substituted-4-amino-1,8-naphthalimide
-
Materials:
-
N-substituted-4-amino-1,8-naphthalimide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water or an alcohol/water mixture
-
-
Procedure:
-
Reflux the N-substituted-4-amino-1,8-naphthalimide with an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-amino-naphthalene-1,8-dicarboxylic acid derivative.
-
The product is collected by filtration, washed with water, and dried.
-
Step 5: Selective Amidation
One of the carboxylic acid groups of the ring-opened product needs to be converted into a primary amide.
Protocol 5: Formation of 4-Amino-1-naphthalenecarboxamide
-
Materials:
-
4-Amino-naphthalene-1,8-dicarboxylic acid derivative
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Ammonia (aqueous or gaseous)
-
-
Procedure:
-
The dicarboxylic acid derivative is first converted to its more reactive acid chloride by treatment with thionyl chloride. This reaction should be carried out in an inert solvent under anhydrous conditions.
-
The resulting acid chloride is then carefully reacted with an excess of ammonia (either aqueous or bubbled through the solution) to form the corresponding primary amide.
-
The 4-amino-1-naphthalenecarboxamide is then isolated and purified.
-
Step 6: Dehydration of the Amide to the Nitrile
The final step is the dehydration of the primary amide to the target nitrile.
Protocol 6: Dehydration to this compound
-
Materials:
-
4-Amino-1-naphthalenecarboxamide
-
A dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or cyanuric chloride)
-
An inert solvent
-
-
Procedure:
-
The 4-amino-1-naphthalenecarboxamide is treated with a suitable dehydrating agent in an inert solvent. The choice of reagent and reaction conditions will depend on the stability of the starting material[8][9].
-
For example, heating the amide with phosphorus pentoxide in a high-boiling inert solvent is a common method.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by quenching with water or a basic solution, followed by extraction of the product into an organic solvent.
-
The final product, this compound, is purified by column chromatography or recrystallization.
-
Alternative Strategy: Sandmeyer Reaction
An alternative approach to introduce the nitrile group could involve a Sandmeyer reaction on a suitable precursor. This would typically start from a 4-aminonaphthalene derivative with a leaving group at the 1-position that can be converted to a diazonium salt. For instance, if a 1,4-diaminonaphthalene derivative could be selectively mono-diazotized, a subsequent Sandmeyer cyanation could yield the target compound. However, achieving such selectivity can be challenging.
Caption: A potential alternative synthetic route via a Sandmeyer reaction.
Conclusion
The synthesis of this compound from acenaphthene is a challenging yet feasible multi-step process. The protocols outlined in this guide provide a robust framework for researchers to access this valuable molecule. Careful optimization of each step, particularly the imide ring-opening and subsequent selective functional group manipulations, is crucial for achieving high overall yields. The insights provided into the reaction mechanisms and alternative strategies are intended to aid in troubleshooting and further development of this synthetic route.
References
- 1. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]
- 6. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Amino-1-naphthalenecarbonitrile
Introduction
4-Amino-1-naphthalenecarbonitrile is a valuable bifunctional molecule characterized by a naphthalene core substituted with both an amino and a nitrile group. This unique arrangement of functional groups makes it a critical intermediate in the synthesis of complex heterocyclic compounds, fluorescent dyes, and pharmacologically active molecules. Its utility in drug discovery and materials science necessitates a robust and well-understood synthetic methodology.
This document provides a comprehensive guide for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, field-tested protocols for each stage, and offer insights into the critical parameters that ensure a successful and reproducible outcome. The presented synthesis is a multi-step process that leverages classical organic reactions, culminating in the highly versatile Sandmeyer reaction.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step pathway starting from the readily available 1-naphthylamine. This strategy involves the protection of an amino group, introduction of a second nitrogen functionality, its conversion to the target nitrile, and a final deprotection step. This approach ensures high regioselectivity and yields a pure final product.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The cornerstone of this synthesis is the Sandmeyer reaction, which facilitates the conversion of an aryl diazonium salt into an aryl nitrile.[1][2] This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that are often difficult to install via other methods.[3][4]
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt.
-
Dediazoniation: The resulting radical cation rapidly loses a molecule of dinitrogen (N₂) gas, a thermodynamically highly favorable process, to form an aryl radical.
-
Functionalization: This aryl radical then abstracts a cyanide group from a copper(II) cyanide complex, forming the desired aryl nitrile and regenerating the copper(I) catalyst.
The detection of biaryl byproducts lends strong support to this radical mechanism.[4]
Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of the Key Intermediate, N-(4-amino-1-naphthyl)acetamide
This intermediate is prepared in a three-step sequence from 1-naphthylamine.
Step 1a: Acetylation of 1-Naphthylamine
-
Objective: To protect the amino group of 1-naphthylamine as an acetamide to direct the subsequent nitration to the 4-position.
-
Protocol:
-
In a round-bottom flask, dissolve 1-naphthylamine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a designated period.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(1-naphthyl)acetamide.
-
Step 1b: Nitration of N-(1-naphthyl)acetamide
-
Objective: To introduce a nitro group at the 4-position of the naphthalene ring.
-
Protocol:
-
Suspend N-(1-naphthyl)acetamide in glacial acetic acid and cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield N-(4-nitro-1-naphthyl)acetamide.[5]
-
Step 1c: Reduction of N-(4-nitro-1-naphthyl)acetamide
-
Objective: To reduce the nitro group to a primary amine, yielding the key intermediate for the Sandmeyer reaction.
-
Protocol:
-
In a round-bottom flask, suspend N-(4-nitro-1-naphthyl)acetamide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder or stannous chloride. If using iron, a small amount of acid (e.g., acetic acid or HCl) is typically added to initiate the reaction.[6]
-
Heat the mixture under reflux with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the hot reaction mixture to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-amino-1-naphthyl)acetamide.
-
| Parameter | Step 1a: Acetylation | Step 1b: Nitration | Step 1c: Reduction |
| Starting Material | 1-Naphthylamine | N-(1-naphthyl)acetamide | N-(4-nitro-1-naphthyl)acetamide |
| Key Reagents | Acetic anhydride, Acetic acid | Nitric acid, Sulfuric acid | Iron powder, Acetic acid |
| Temperature | Reflux | 0-5 °C | Reflux |
| Typical Reaction Time | 1-2 hours | 2-3 hours | 3-5 hours |
| Work-up | Precipitation in water | Precipitation on ice | Filtration and neutralization |
Table 1: Summary of reaction parameters for the synthesis of N-(4-amino-1-naphthyl)acetamide.
Part 2: Synthesis of this compound
Step 2a: Diazotization of N-(4-amino-1-naphthyl)acetamide
-
Objective: To convert the primary amino group at the 1-position into a diazonium salt.
-
Protocol:
-
Suspend N-(4-amino-1-naphthyl)acetamide in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The resulting solution should be used immediately in the next step.
-
Step 2b: Sandmeyer Cyanation
-
Objective: To replace the diazonium group with a nitrile group.[3]
-
Protocol:
-
In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 2a to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature. The product, N-(4-cyano-1-naphthyl)acetamide, will precipitate.
-
Filter the crude product, wash with water, and air dry.
-
Step 2c: Hydrolysis of N-(4-cyano-1-naphthyl)acetamide
-
Objective: To deprotect the acetamido group to yield the final product.
-
Protocol:
-
Suspend the crude N-(4-cyano-1-naphthyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Step 2d: Purification
-
Objective: To obtain the final product in high purity.
-
Protocol:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Alternatively, for very high purity, column chromatography on silica gel can be employed.
-
| Parameter | Step 2a: Diazotization | Step 2b: Sandmeyer Cyanation | Step 2c: Hydrolysis |
| Starting Material | N-(4-amino-1-naphthyl)acetamide | Diazonium Salt Intermediate | N-(4-cyano-1-naphthyl)acetamide |
| Key Reagents | Sodium nitrite, HCl | Copper(I) cyanide, NaCN | Hydrochloric acid |
| Temperature | 0-5 °C | 0-5 °C, then 50-60 °C | Reflux |
| Typical Reaction Time | 30 minutes | 1-2 hours | 2-4 hours |
| Work-up | Use in situ | Filtration | Neutralization and filtration |
Table 2: Summary of reaction parameters for the conversion to this compound.
Conclusion
The multi-step synthesis outlined in this application note provides a reliable and reproducible pathway to this compound. By employing a protection-functionalization-deprotection strategy centered around the robust Sandmeyer reaction, this protocol ensures high regioselectivity and yields a product of high purity suitable for further applications in research and development. Careful control of reaction temperatures, particularly during the diazotization and Sandmeyer steps, is critical for maximizing yield and minimizing side-product formation.
References
- 1. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. N-(4-nitronaphthalen-1-yl)acetamide | C12H10N2O3 | CID 300724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthylamine preparation and uses | PPTX [slideshare.net]
Illuminating Protein Landscapes: 4-Amino-1-naphthalenecarbonitrile as a Sensitive Fluorescent Probe for Conformational Changes
Introduction: Beyond a Simple Fluorophore
In the intricate world of protein science and drug development, understanding the dynamics of protein conformation is paramount. Proteins are not static entities; their function is intrinsically linked to their three-dimensional structure and its subtle fluctuations. The ability to monitor these changes in real-time provides invaluable insights into mechanisms of action, disease pathogenesis, and the efficacy of therapeutic interventions. 4-Amino-1-naphthalenecarbonitrile emerges as a powerful tool in this context, acting as a fluorescent sentinel that reports on the nuanced alterations in a protein's local environment.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into the underlying principles of its fluorescence, provide detailed protocols for its application in monitoring protein unfolding, and offer insights into data analysis and interpretation. This guide is designed to be a practical resource, empowering you to harness the full potential of this versatile probe in your research endeavors.
Principle of the Assay: The Power of Solvatochromism
The utility of this compound as a fluorescent probe is rooted in a phenomenon known as solvatochromism . This refers to the change in the absorption or emission properties of a chemical substance in response to a change in the polarity of the solvent. This compound and its derivatives, such as 4-amino-1,8-naphthalimides, exhibit strong solvatochromic behavior due to an intramolecular charge transfer (ICT) process upon photoexcitation.
In a non-polar (hydrophobic) environment, the probe typically exhibits a high fluorescence quantum yield and emits light at shorter wavelengths (blue-shifted). However, in a polar (hydrophilic) environment, the excited state is stabilized by the polar solvent molecules, leading to a decrease in the fluorescence quantum yield and a shift in the emission to longer wavelengths (red-shifted).[1][2][3]
This environment-sensitive fluorescence is the key to its application in protein studies. In a folded protein, hydrophobic residues are often buried within the core, creating a non-polar microenvironment. This compound, when in proximity to these hydrophobic patches, will fluoresce brightly with a blue-shifted emission. As the protein unfolds, these hydrophobic residues become exposed to the aqueous, polar solvent. This change in the local environment of the probe results in a decrease in fluorescence intensity and a red-shift in the emission wavelength, providing a direct readout of the protein's conformational state.
Caption: Mechanism of this compound as a solvatochromic probe.
Photophysical Properties
While specific photophysical data for this compound can vary slightly depending on the solvent, the following table provides approximate values based on studies of structurally similar 4-amino-1,8-naphthalimide derivatives.[1][2][3] These values serve as a good starting point for experimental design.
| Property | Value in Non-Polar Solvent (e.g., Toluene) | Value in Polar Solvent (e.g., Ethanol) |
| Excitation Maximum (λex) | ~400 nm | ~410 nm |
| Emission Maximum (λem) | ~500 nm | ~540 nm |
| Quantum Yield (ΦF) | High (~0.75) | Low (~0.10) |
| Fluorescence Lifetime (τ) | ~7 ns | Biexponential decay with components ~0.2-0.3 ns and ~6 ns |
Note: It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for this compound in your specific buffer system.
Application Protocol: Monitoring Chemical Denaturation of Bovine Serum Albumin (BSA)
This protocol details the use of this compound to monitor the unfolding of Bovine Serum Albumin (BSA) induced by the chemical denaturant Guanidine Hydrochloride (GdnHCl).
Materials and Reagents
-
This compound (CAS 58728-64-6)[4]
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Guanidine Hydrochloride (GdnHCl), ultrapure
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Quartz cuvette or black-walled, clear-bottom 96-well plate
-
Spectrofluorometer or fluorescence plate reader
Stock Solution Preparation
-
This compound Stock (1 mM): Dissolve 1.68 mg of this compound in 10 mL of anhydrous DMSO. Store in a light-protected container at -20°C.
-
BSA Stock (1 mg/mL): Dissolve 10 mg of BSA in 10 mL of PBS (pH 7.4). Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
GdnHCl Stock (8 M): Dissolve 76.44 g of GdnHCl in PBS (pH 7.4) to a final volume of 100 mL. This solution is highly viscous; ensure complete dissolution. Filter through a 0.22 µm filter.
Experimental Workflow
Caption: Experimental workflow for monitoring protein denaturation.
Assay Protocol
-
Prepare Denaturation Series: In a series of microcentrifuge tubes, prepare samples with varying concentrations of GdnHCl (e.g., 0 M to 6 M in 0.5 M increments). The final volume of each sample should be the same (e.g., 1 mL). To do this, mix the appropriate volumes of the 8 M GdnHCl stock and PBS.
-
Add BSA: Add BSA from the stock solution to each tube to a final concentration of 1 µM. Gently mix by inverting the tubes.
-
Add this compound: Add the 1 mM probe stock solution to each tube to a final concentration of 10 µM. Gently mix.
-
Incubation: Incubate the samples at room temperature for at least 2 hours to allow the unfolding reaction to reach equilibrium. Protect the samples from light.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the experimentally determined optimum (around 400-410 nm).
-
Record the emission spectra from 450 nm to 650 nm for each sample.
-
Ensure to subtract the fluorescence of a blank sample (containing everything except BSA) from each measurement.
-
Data Analysis and Interpretation
The denaturation of BSA will be reflected in two key changes in the fluorescence of this compound:
-
Decrease in Fluorescence Intensity: As the protein unfolds, the probe moves from the hydrophobic interior to the polar aqueous environment, leading to a decrease in fluorescence quantum yield.
-
Red-Shift in Emission Maximum: The emission maximum will shift to a longer wavelength as the polarity of the probe's microenvironment increases.
Data Analysis Steps:
-
Plot Emission Spectra: Overlay the emission spectra for all GdnHCl concentrations. This will visually demonstrate the decrease in intensity and the red-shift.
-
Determine Emission Maximum: For each spectrum, identify the wavelength of maximum emission (λem).
-
Plot Denaturation Curve: Plot either the fluorescence intensity at the initial λem (e.g., 500 nm) or the λem itself as a function of GdnHCl concentration. This will generate a sigmoidal denaturation curve.
-
Determine the Midpoint of Unfolding (Cm): The Cm value, which represents the denaturant concentration at which 50% of the protein is unfolded, can be determined by fitting the denaturation curve to a sigmoidal dose-response equation.
Sample Data Representation:
| GdnHCl (M) | Fluorescence Intensity (a.u.) at 500 nm | Emission Maximum (λem) (nm) |
| 0.0 | 950 | 502 |
| 1.0 | 920 | 505 |
| 2.0 | 750 | 515 |
| 3.0 | 450 | 528 |
| 4.0 | 200 | 535 |
| 5.0 | 150 | 538 |
| 6.0 | 145 | 539 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Contaminated buffer or reagents.- Autofluorescence from the cuvette or plate. | - Use high-purity reagents and freshly prepared buffers.- Use a quartz cuvette or black-walled plates designed for fluorescence.[5] |
| Low signal-to-noise ratio | - Probe or protein concentration is too low.- Instrument settings are not optimal. | - Optimize the concentrations of the probe and protein.- Increase the integration time or adjust the gain on the fluorometer.[5] |
| Precipitation of the probe | - The probe is not fully dissolved in the final buffer. | - Ensure the final DMSO concentration is sufficient to maintain probe solubility (typically <5% v/v). |
| Inconsistent readings | - Incomplete mixing.- Temperature fluctuations. | - Ensure thorough but gentle mixing of all components.- Allow samples to equilibrate to a constant temperature before measurement. |
| No significant change in fluorescence | - The probe is not interacting with the hydrophobic core of the protein.- The protein does not have significant exposed hydrophobic regions upon unfolding. | - This probe may not be suitable for the specific protein. Consider a different fluorescent probe. |
Conclusion: A Versatile Tool for Protein Science
This compound offers a sensitive and straightforward method for probing the conformational changes in proteins. Its solvatochromic properties provide a direct and real-time readout of the local environment, making it an invaluable tool for studying protein folding, stability, and interactions. By following the detailed protocols and guidelines presented in this application note, researchers can confidently employ this fluorescent probe to gain deeper insights into the dynamic world of proteins, accelerating discoveries in basic science and therapeutic development.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. 4-アミノ-1-ナフタレンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Troubleshooting - Thermott [thermott.com]
Application Notes & Protocols: 4-Amino-1-naphthalenecarbonitrile as a Platform for Advanced Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes serve as a comprehensive technical guide on the utilization of 4-Amino-1-naphthalenecarbonitrile as a foundational scaffold for the development of novel fluorescent chemosensors for metal ion detection. While direct applications of this compound as a primary sensor are not extensively documented, its inherent photophysical properties make it an excellent starting material for creating sensitive and selective metal ion probes.[1] This guide will elucidate the underlying scientific principles, provide a detailed protocol for the synthesis of a derivative sensor for copper (II) ions, and outline the subsequent procedures for metal ion detection and characterization.
Introduction: The Rationale for Naphthalenecarbonitrile-Based Sensors
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research.[2] Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and potential for real-time analysis.[3] Naphthalene derivatives, in particular, are prized for their robust photostability, high quantum yields, and tunable electronic properties.[2][4]
The this compound scaffold combines the desirable fluorescent properties of the naphthalene core with a reactive amino group that can be readily functionalized to create specific metal ion binding sites. The cyano group can also influence the electronic properties of the fluorophore, potentially enhancing the sensitivity of the sensor.[5]
Sensing Mechanism: From Quenched to "Turn-On" Fluorescence
The detection of metal ions by fluorescent sensors typically operates through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In the context of a this compound-derived sensor, a common strategy involves the design of a "turn-on" or "turn-off" response.
A proposed mechanism for a derivative of this compound designed to detect Cu²⁺ ions often involves fluorescence quenching. The paramagnetic nature of Cu²⁺ can induce non-radiative decay pathways, leading to a decrease in fluorescence intensity upon binding.
References
Application Note: 4-Amino-1-naphthalenecarbonitrile as a Turn-On Fluorescent Sensor for pH
Introduction: The Promise of Environmentally Sensitive Fluorophores
In the realm of molecular sensing, "turn-on" fluorescent probes represent a paradigm of elegance and efficiency. These molecules remain in a quiescent, low-fluorescence state until they interact with a specific analyte, at which point they exhibit a pronounced increase in fluorescence intensity. This high signal-to-noise ratio is invaluable for sensitive and selective detection in complex biological and chemical systems. 4-Amino-1-naphthalenecarbonitrile is a fluorophore with significant potential in this domain. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a naphthalene scaffold, suggests a strong propensity for Intramolecular Charge Transfer (ICT), a phenomenon often exploited in the design of environmentally sensitive probes.[1][2] While the broader class of aminonaphthalenes has found application in fluorescent sensing,[3][4] this application note will provide a detailed, prospective protocol for the use of this compound as a turn-on fluorescent sensor for pH.
Principle of Operation: A pH-Mediated Intramolecular Charge Transfer (ICT) Mechanism
The proposed sensing mechanism for this compound is rooted in the modulation of its ICT state by proton concentration. In a neutral or alkaline environment, the lone pair of electrons on the amino group is readily available to participate in the ICT process upon photoexcitation. This leads to a highly polar excited state that is efficiently quenched by polar solvents, resulting in low fluorescence emission.
Upon acidification, the amino group becomes protonated. This protonation significantly reduces the electron-donating ability of the amino group, thereby inhibiting the ICT process. Consequently, the fluorophore is forced to relax through a local excited state, which is characterized by a significantly higher fluorescence quantum yield. This transition from a quenched ICT state to a highly fluorescent local excited state forms the basis of its function as a "turn-on" pH sensor.
Caption: Proposed pH-sensing mechanism of this compound.
Photophysical Properties and Expected Performance
The photophysical characteristics of this compound are expected to be highly sensitive to solvent polarity and pH. The following table summarizes the anticipated properties based on data from structurally similar aminonaphthalene derivatives.[2]
| Property | Neutral/Alkaline pH | Acidic pH |
| Excitation Max (λex) | ~350 nm | ~340 nm |
| Emission Max (λem) | ~450-500 nm (Broad, weak) | ~420 nm (Sharp, strong) |
| Quantum Yield (ΦF) | Low (<0.1) | High (>0.5) |
| Fluorescence Lifetime (τ) | Short | Long |
| Appearance | Colorless | Colorless |
| Fluorescence | Weak Blue | Strong Violet-Blue |
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound is commercially available, a general synthetic route is provided here for context, based on established naphthalene chemistry. A plausible approach is the Sandmeyer reaction starting from 4-amino-1-naphthalenesulfonic acid.
Materials:
-
4-amino-1-naphthalenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 4-amino-1-naphthalenesulfonic acid in dilute HCl and cool to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN in aqueous NaCN. Slowly add the cold diazonium salt solution to the CuCN solution.
-
Work-up: Neutralize the reaction mixture with Na₂CO₃ to precipitate the crude product. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Protocol 2: Characterization of pH-Dependent Fluorescence
This protocol details the procedure for characterizing the fluorescence response of this compound to varying pH.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS), 10x stock
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 using PBS, HCl, and NaOH.
-
Sample Preparation: For each pH value, prepare a 3 mL sample in a cuvette containing the respective buffer and 3 µL of the 1 mM stock solution of the probe (final concentration: 1 µM).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Record the emission spectra from 380 nm to 600 nm for each sample.
-
Record the fluorescence intensity at the emission maximum (~420 nm).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the sensor.
Protocol 3: Application in Cellular Imaging
This protocol outlines a hypothetical application for imaging acidic organelles, such as lysosomes, in live cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation)
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes to ~70% confluency.
-
Probe Loading: Prepare a working solution of the probe by diluting the 1 mM stock solution to a final concentration of 5 µM in serum-free DMEM.
-
Incubation: Wash the cells with PBS and incubate with the probe-containing medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope. Use an excitation wavelength of ~350 nm and collect emission at ~420 nm.
Caption: Workflow for live-cell imaging of acidic organelles.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The synthesis protocol includes a purification step, and the final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The fluorescence characterization protocol includes a full spectral analysis at a range of pH values, which will clearly demonstrate the "turn-on" response and allow for the determination of the sensor's pKa. In the cellular imaging application, control experiments, such as co-localization with a known lysosomal marker (e.g., LysoTracker Red), should be performed to validate the probe's localization to acidic organelles.
Conclusion
This compound presents a promising scaffold for the development of a "turn-on" fluorescent pH sensor. Its proposed mechanism, based on the modulation of Intramolecular Charge Transfer by protonation, is well-grounded in the principles of fluorescent probe design. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of this sensor. While the application to cellular imaging is prospective, it is based on the established behavior of similar environmentally sensitive fluorophores and represents a logical and compelling direction for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. An aminonaphthalene-based colorimetric and fluorescent sensor for selective recognition of Fe3+ in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1-naphthalenecarbonitrile in Bioimaging
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Compact Fluorophore
In the dynamic field of bioimaging, the quest for novel fluorescent probes with high sensitivity and specificity is perpetual. 4-Amino-1-naphthalenecarbonitrile emerges as a promising candidate, distinguished by its compact molecular structure and inherent fluorescence properties.[1] While its direct applications in cellular imaging are still an expanding area of research, its structural similarity to the well-established 4-amino-1,8-naphthalimide family of fluorophores provides a strong foundation for exploring its potential.[2][3][4] This document provides a comprehensive guide to the photophysical characteristics of this compound and outlines detailed protocols for its prospective applications in bioimaging, particularly as a solvatochromic probe for investigating cellular microenvironments.
The core of this compound's potential lies in its "push-pull" electronic structure, with an electron-donating amino group and an electron-withdrawing cyano group on the naphthalene core. This configuration is known to induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often leads to environment-sensitive fluorescence.[4] Consequently, this molecule is poised to be a valuable tool for researchers seeking to visualize and quantify changes in local polarity and viscosity within living cells.
Photophysical and Chemical Properties
This compound is a small organic molecule with the chemical formula C₁₁H₈N₂.[5][6] Its fundamental properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 168.19 g/mol | --INVALID-LINK-- |
| Appearance | Brown fluffy powder or fine needles | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | Inferred from common practice with similar fluorophores |
The fluorescence of this compound is expected to be highly sensitive to the polarity of its environment, a characteristic known as solvatochromism. In non-polar environments, it is anticipated to exhibit strong fluorescence, while in polar, protic solvents like water, its fluorescence quantum yield is likely to be significantly lower. This "turn-on" fluorescence in hydrophobic environments is a key feature for bioimaging applications, as it allows for high signal-to-noise ratios when the probe localizes to specific cellular compartments or binds to target biomolecules.[7][8]
Hypothesized Bioimaging Applications
Based on its structural and inferred photophysical properties, this compound is a prime candidate for the following bioimaging applications:
-
Mapping Cellular Polarity: The solvatochromic nature of this probe could be exploited to generate maps of intracellular polarity. Changes in fluorescence emission wavelength and intensity could reveal variations in the hydrophobicity of different organelles, such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.
-
Monitoring Protein-Protein Interactions: When conjugated to a peptide or protein, the fluorescence of this compound could be modulated by binding events. A change in the local environment of the probe upon interaction with a binding partner would lead to a detectable change in its fluorescence signal.[7][9]
-
Visualizing Lipid Droplets: Due to its likely preference for non-polar environments, this compound could serve as a specific stain for lipid droplets, which are highly hydrophobic organelles involved in cellular energy storage and metabolism.
The following diagram illustrates a hypothetical workflow for utilizing this compound as a bioimaging probe.
Caption: General workflow for cellular imaging.
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers interested in exploring the bioimaging applications of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Staining of Live Cells for General Cellular Imaging
Objective: To label live cells with this compound for visualization of intracellular structures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live cells cultured on glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency on glass-bottom imaging dishes.
-
Ensure the cells are healthy and adherent before staining.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Based on the properties of structurally similar compounds, excitation is anticipated in the range of 400-450 nm, with emission between 480-550 nm.[7][9] Optimal excitation and emission wavelengths should be determined experimentally.
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Protocol 2: Investigation of Solvatochromism in Different Solvents
Objective: To characterize the solvatochromic properties of this compound.
Materials:
-
This compound
-
A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in a non-polar solvent (e.g., toluene).
-
Prepare a series of dilute solutions (e.g., 10 µM) of the probe in each of the selected solvents.
-
-
Spectroscopic Measurements:
-
For each solution, measure the absorption spectrum to determine the optimal excitation wavelength (λ_ex).
-
Measure the fluorescence emission spectrum by exciting at the determined λ_ex.
-
Record the wavelength of maximum emission (λ_em) for each solvent.
-
-
Data Analysis:
-
Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., the Reichardt dye E_T(30) value).
-
A significant shift in λ_em with increasing solvent polarity will confirm the solvatochromic nature of the probe.
-
The following diagram illustrates the expected relationship between solvent polarity and the fluorescence emission of a solvatochromic probe.
References
- 1. chembk.com [chembk.com]
- 2. Exploring 4-Amino-1,8-Naphthalimides: Lifetime-Based Sensing of Chemical Micro-Environments. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Amino-1-naphthalenecarbonitrile as a Precursor for the Synthesis of Novel Benzo[g]quinazoline-based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a strategic synthetic approach leveraging the versatile chemical scaffold of 4-amino-1-naphthalenecarbonitrile for the development of novel anticancer agents. We propose the synthesis of a library of substituted 4-aminobenzo[g]quinazolines, a class of compounds with a high potential for kinase inhibition, a validated target in oncology. This document provides the scientific rationale, a detailed synthetic protocol, and a proposed workflow for the biological evaluation of these novel chemical entities.
Introduction: The Strategic Value of the Naphthalene Scaffold
The naphthalene core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. When functionalized with both an amino and a nitrile group in an ortho-configuration, as in this compound, this scaffold becomes a powerful precursor for the construction of fused heterocyclic systems.
Fused pyrimidines, particularly the quinazoline ring system, are of significant interest in oncology. They are key components of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The strategic fusion of a pyrimidine ring onto the naphthalene core to form a benzo[g]quinazoline system is a promising avenue for the discovery of new anticancer agents with novel intellectual property and potentially improved pharmacological profiles.
Proposed Synthetic Pathway: From Naphthalenecarbonitrile to Benzo[g]quinazolines
The ortho-disposition of the amino and nitrile functionalities in this compound makes it an ideal substrate for cyclization reactions to form a fused pyrimidine ring. We propose a robust and versatile two-step synthesis to generate a library of 4-aminobenzo[g]quinazolines.
Step 1: Formation of the Amidrazone Intermediate
The initial step involves the reaction of this compound with a substituted hydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the nitrile carbon, followed by tautomerization to form a stable amidrazone intermediate. The choice of substituted hydrazine allows for the introduction of diversity at what will become the N3 position of the quinazoline ring.
Step 2: Cyclization to the Benzo[g]quinazoline Core
The amidrazone intermediate is then cyclized in the presence of an appropriate electrophile, such as an orthoester or a carboxylic acid derivative. This intramolecular cyclization, followed by elimination, yields the aromatic benzo[g]quinazoline ring system. This method is advantageous due to its efficiency and the ability to introduce a second point of diversity at the C2 position of the quinazoline ring, based on the choice of the cyclizing agent.
A variety of synthetic methods for quinazolines from 2-aminobenzonitriles have been reported, providing a solid foundation for this proposed pathway[1].
Caption: Proposed synthetic workflow for the generation of a 4-aminobenzo[g]quinazoline library.
Rationale for Anticancer Activity: Targeting Kinase Pathways
The benzo[g]quinazoline scaffold is structurally analogous to the core of many known ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for this class of drugs.
By generating a library of substituted 4-aminobenzo[g]quinazolines, we can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity for specific cancer-relevant kinases. The substituents on the quinazoline core can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and modulating the kinase selectivity profile. Many pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidines, which share structural similarities, have shown promising anticancer activity[4].
Caption: Mechanism of action for a putative benzo[g]quinazoline-based kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amidrazone Intermediates
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add the desired substituted hydrazine (1.2 eq).
-
Add a catalytic amount of a suitable acid, such as acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amidrazone intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for the Cyclization to 4-Aminobenzo[g]quinazolines
-
Suspend the amidrazone intermediate (1.0 eq) in an excess of the desired orthoester (e.g., triethyl orthoformate, 10-20 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess orthoester.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target 4-aminobenzo[g]quinazoline.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Proposed Biological Evaluation Workflow
-
In Vitro Anticancer Activity Screening:
-
Utilize the MTT or a similar cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer).
-
Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.
-
-
Kinase Inhibition Assays:
-
For the most potent compounds, perform in vitro kinase inhibition assays against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PDGFR, Src family kinases) to identify potential molecular targets.
-
-
Mechanism of Action Studies:
-
Conduct further cellular assays on lead compounds, such as cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V staining), and Western blotting to investigate the modulation of key signaling pathways.
-
Illustrative Data Presentation
The biological activity of the synthesized library of 4-aminobenzo[g]quinazolines can be summarized in a tabular format for clear comparison and SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| BQZ-001 | H | H | > 50 | > 50 | > 50 |
| BQZ-002 | Phenyl | H | 15.2 | 22.8 | 18.5 |
| BQZ-003 | H | Methyl | 35.4 | 41.2 | 38.9 |
| BQZ-004 | Phenyl | Methyl | 2.1 | 5.6 | 3.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a highly valuable, yet underexplored, starting material for the synthesis of novel anticancer agents. The proposed synthetic route to 4-aminobenzo[g]quinazolines is based on well-established chemical principles and offers a streamlined approach to a library of compounds with high potential for kinase inhibition. This application note provides a comprehensive framework for researchers to embark on the discovery and development of a new generation of naphthalene-based therapeutics for oncology.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Fluorous synthesis of sclerotigenin-type benzodiazepine-quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with 4-Amino-1-naphthalenecarbonitrile Derivatives
Introduction: Harnessing Environmental Sensitivity for Deeper Protein Insights
In the intricate landscape of molecular biology and drug discovery, understanding the dynamic nature of proteins—their conformational changes, binding events, and folding pathways—is paramount. Fluorescent spectroscopy offers a powerful lens through which to observe these processes in real-time and with high sensitivity.[1] Among the arsenal of fluorescent tools, solvatochromic dyes stand out for their unique ability to report on their local microenvironment.[1][2][3][4] These probes exhibit fluorescence properties, such as emission wavelength and quantum yield, that are highly sensitive to the polarity of their surroundings.[2][3][4]
This application note introduces 4-Amino-1-naphthalenecarbonitrile (4-AN) and its derivatives as a promising class of solvatochromic fluorophores for protein labeling. The 4-amino-1,8-naphthalimide scaffold, structurally similar to 4-AN, is well-documented for its pronounced solvatochromic behavior, making it an excellent model for understanding the potential of 4-AN derivatives in protein research.[5][6][7][8][9] When conjugated to a protein, a 4-AN derivative can act as a reporter, providing a significant fluorescence signal change when its local environment is altered, for instance, upon a protein conformational change that moves the probe from an aqueous-exposed surface to a hydrophobic core, or upon the binding of a ligand that shields the probe from the solvent.[10][11]
This guide provides a comprehensive overview of the principles, protocols, and applications of using 4-AN derivatives for protein labeling, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.
The Principle of Solvatochromism in 4-AN Derivatives
The fluorescence of 4-AN and its derivatives originates from an intramolecular charge transfer (ICT) excited state.[8] Upon excitation with light, there is a redistribution of electron density within the molecule, creating a more polar excited state. In polar solvents, this excited state is stabilized, leading to a lower energy emission and thus a red-shift in the fluorescence spectrum. Conversely, in non-polar environments, the excited state is less stabilized, resulting in a higher energy emission (a blue-shift). Furthermore, the fluorescence quantum yield of these dyes often decreases in polar, protic solvents due to increased non-radiative decay pathways.[6][7]
This pronounced sensitivity to the local environment is the cornerstone of their utility in protein science. A 4-AN probe covalently attached to a specific site on a protein will report on the polarity of that microenvironment. Any event that alters this local polarity will be transduced into a measurable change in the fluorescence signal.
Below is a conceptual illustration of this principle:
Caption: Mechanism of 4-AN fluorescence change.
Synthesizing Reactive 4-AN Derivatives for Protein Labeling
While this compound provides the core fluorophore, for covalent labeling of proteins, it must be functionalized with a reactive group that can form a stable bond with specific amino acid side chains. The two most common strategies for site-specific protein labeling target primary amines (the N-terminus and lysine residues) and thiols (cysteine residues).
Here, we propose the synthesis of two key reactive derivatives: a 4-AN-NHS ester for amine labeling and a 4-AN-maleimide for thiol labeling.
Protocol 1: Synthesis of 4-AN-NHS Ester
This protocol describes a two-step process to first introduce a carboxylic acid handle to the 4-AN amine, followed by activation to an N-hydroxysuccinimide (NHS) ester.
Step 1: Synthesis of 4-(Succinimidyl-N-amido)-1-naphthalenecarbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Succinic Anhydride: Add a slight molar excess (e.g., 1.1 equivalents) of succinic anhydride to the solution.
-
Base Catalyst: Add a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product, a carboxylic acid derivative of 4-AN, can be purified by column chromatography.
Step 2: Activation to 4-AN-NHS Ester
-
Dissolution: Dissolve the purified carboxylic acid derivative of 4-AN in anhydrous DMF or DCM.
-
Coupling Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12][13][14]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: The precipitated dicyclohexylurea (DCU) byproduct (if using DCC) can be removed by filtration. The solvent is then removed, and the final 4-AN-NHS ester can be purified by recrystallization or column chromatography. The product should be stored under desiccated conditions to prevent hydrolysis.
Protocol 2: Synthesis of 4-AN-Maleimide
This protocol utilizes a heterobifunctional crosslinker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to link the maleimide group to the primary amine of 4-AN.[2][15][16][17][18]
-
Reaction Setup: Dissolve this compound in a suitable solvent like DMF.
-
Addition of SMCC: Add a slight molar excess of SMCC to the solution.[2][15][16][17][18]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The NHS ester end of the SMCC will react with the amine of 4-AN to form a stable amide bond.[2][15][16][17][18]
-
Purification: The resulting 4-AN-maleimide conjugate can be purified using column chromatography to remove unreacted starting materials. The purified product should be stored in a dry environment.
Caption: Synthesis pathways for reactive 4-AN derivatives.
General Protocol for Protein Labeling with 4-AN Derivatives
The following is a general protocol for the covalent labeling of a protein with either the 4-AN-NHS ester or 4-AN-maleimide. It is crucial to empirically optimize the conditions for each specific protein and application.
Materials
-
Protein of interest (in an appropriate buffer)
-
Reactive 4-AN derivative (NHS ester or maleimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer:
-
For NHS ester labeling: Amine-free buffer, pH 7.5-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl)
-
For maleimide labeling: Amine-free buffer, pH 6.5-7.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA)
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine for NHS ester reactions; 1 M β-mercaptoethanol or cysteine for maleimide reactions.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis cassette.
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 1-10 mg/mL in the appropriate reaction buffer.
-
If the protein buffer contains primary amines (for NHS ester labeling) or thiols (for maleimide labeling), it must be exchanged into the reaction buffer.
-
-
Prepare the Reactive 4-AN Derivative Stock Solution:
-
Immediately before use, dissolve the reactive 4-AN derivative in anhydrous DMSO or DMF to a concentration of ~10 mM. Do not store this solution for extended periods as the reactive groups are moisture-sensitive.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved 4-AN derivative to the protein solution. The optimal ratio should be determined empirically.
-
The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quench the Reaction:
-
Add the appropriate quenching solution to consume any unreacted 4-AN derivative. Incubate for an additional 30 minutes.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a desalting column or dialysis.
-
-
Characterize the Labeled Protein:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the labeled protein at the dye's maximum absorbance and at 280 nm (for protein concentration).
-
Assess the purity of the labeled protein using SDS-PAGE.
-
Caption: General workflow for protein labeling with 4-AN derivatives.
Applications of 4-AN Labeled Proteins
The environmentally sensitive nature of 4-AN derivatives opens up a wide range of applications in protein research and drug development.
Application 1: Monitoring Protein Conformational Changes
Changes in protein conformation, often induced by ligand binding or post-translational modifications, can be monitored by observing the fluorescence of a strategically placed 4-AN probe.[10][11]
Protocol: Monitoring Conformational Change Upon Ligand Binding
-
Baseline Measurement: In a fluorometer cuvette, prepare a solution of the 4-AN labeled protein at a known concentration (typically in the low micromolar range). Record the fluorescence emission spectrum.
-
Induce Conformational Change: Add a small aliquot of a concentrated stock solution of the ligand of interest to the cuvette. Mix gently and allow the system to reach equilibrium.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after the addition of the ligand.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum or the shift in the emission maximum wavelength as a function of ligand concentration. This data can be fitted to a suitable binding isotherm to determine the dissociation constant (Kd).[19]
| Parameter | Before Ligand Binding (Probe Exposed) | After Ligand Binding (Probe Shielded) |
| Environment | Aqueous, Polar | Hydrophobic Pocket, Non-polar |
| Fluorescence Intensity | Low | High |
| Emission Maximum | Red-shifted (e.g., 540 nm) | Blue-shifted (e.g., 480 nm) |
| Quantum Yield | Low (e.g., <0.1) | High (e.g., >0.5) |
| Note: The spectral data presented are illustrative and based on the properties of similar 4-amino-1,8-naphthalimide dyes. Actual values should be determined experimentally.[5][6][7] |
Application 2: Protein-Ligand Binding Assays using Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[3][20][21][22][23] It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to low polarization of its emitted light. When the tracer binds to a larger molecule (the protein), its tumbling is slowed, resulting in an increase in the polarization of the emitted light.
Protocol: Competitive Fluorescence Polarization Binding Assay
-
Assay Setup: In a microplate, prepare a series of wells containing a fixed concentration of the 4-AN labeled ligand (tracer) and the target protein. The concentrations should be optimized to give a significant polarization window between the free and bound tracer.
-
Competition: To these wells, add increasing concentrations of an unlabeled test compound (competitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization as a function of the competitor concentration. The data can be fitted to determine the IC50 of the competitor, from which the binding affinity (Ki) can be derived.
| Parameter | Value |
| Target Protein Concentration | Typically at or below the Kd of the tracer |
| 4-AN Labeled Tracer Concentration | Typically low nanomolar range |
| Excitation/Emission Wavelengths | Determined by the spectral properties of the 4-AN probe |
| Note: Optimal concentrations for the tracer and protein must be determined empirically for each assay.[20][22][23] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Inactive reactive dye (hydrolyzed) - Incorrect buffer pH - Insufficient molar excess of dye | - Use freshly prepared dye solution - Ensure buffer pH is within the optimal range for the reaction - Increase the molar ratio of dye to protein |
| Protein Precipitation | - The hydrophobic nature of the 4-AN dye causes aggregation - High degree of labeling | - Perform the labeling reaction at a lower temperature (4°C) - Reduce the molar excess of the dye - Add stabilizing agents like glycerol to the buffer |
| Low Fluorescence Signal | - Dye-dye quenching due to high DOL - The probe is in a quenching environment on the protein | - Reduce the molar excess of the dye to achieve a lower DOL - If possible, choose a different labeling site on the protein |
Conclusion
This compound derivatives represent a versatile and powerful class of solvatochromic fluorescent probes for protein labeling. Their sensitivity to the local microenvironment provides a valuable tool for elucidating the complex dynamics of protein function. By following the detailed protocols for the synthesis of reactive derivatives, protein labeling, and specific applications outlined in this guide, researchers can effectively harness the potential of these probes to gain deeper insights into protein conformational changes and binding interactions, thereby accelerating research and drug development efforts.
References
- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-sensitive dyes to report protein conformational changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbm.org [ijbm.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. glenresearch.com [glenresearch.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for 4-Amino-1-naphthalenecarbonitrile Fluorescence Spectroscopy
Introduction: Unveiling Microenvironments with 4-Amino-1-naphthalenecarbonitrile, a Solvatochromic Fluorophore
This compound (4-AN) is a fluorescent molecule belonging to the family of aminonaphthalene derivatives. These compounds are of significant interest to researchers in chemistry, biology, and materials science due to their unique photophysical properties. The defining characteristic of 4-AN and its analogues is their pronounced solvatochromism, the phenomenon where the color of their fluorescence emission is highly sensitive to the polarity of the surrounding solvent environment. This sensitivity makes 4-AN an exceptional candidate for use as a fluorescent probe to investigate the microenvironments of complex systems, such as the binding sites of proteins, the interior of lipid membranes, and the composition of polymer matrices.
The underlying mechanism for this solvatochromic behavior is often attributed to a process known as Twisted Intramolecular Charge Transfer (TICT).[1][2] In the ground state, the 4-AN molecule is relatively planar. Upon excitation with light, an electron is transferred from the electron-donating amino group to the electron-withdrawing nitrile group. In polar solvents, the molecule can then undergo a conformational change in the excited state, where the amino group twists relative to the naphthalene ring. This twisted, charge-separated state is stabilized by polar solvent molecules, resulting in a lower energy excited state and, consequently, a red-shifted (longer wavelength) fluorescence emission. In nonpolar environments, this twisting is less favorable, leading to emission from a more planar excited state at a higher energy (shorter wavelength).
This application note provides a comprehensive guide to the experimental setup for utilizing this compound as a fluorescent probe. It is designed for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this molecule to gain insights into the polarity and dynamics of their systems of interest.
Photophysical Characteristics of 4-Amino-Naphthalene Derivatives
While specific photophysical data for this compound is not extensively available in the public domain, we can infer its likely behavior from the well-characterized, structurally similar 4-amino-1,8-naphthalimide derivatives. These compounds share the same 4-amino-naphthalene fluorophore responsible for the solvatochromic properties.
| Photophysical Property | Nonpolar Solvents (e.g., Hexane) | Polar Solvents (e.g., Methanol) |
| Excitation Maximum (λex) | ~400 nm | ~410 nm |
| Emission Maximum (λem) | ~460 nm (Blue-Green) | ~540 nm (Yellow-Orange) |
| Stokes Shift | Moderate | Large |
| Fluorescence Quantum Yield (ΦF) | High | Low |
| Fluorescence Lifetime (τF) | Longer | Shorter |
Note: The data presented in this table is illustrative and based on the properties of 4-amino-1,8-naphthalimide derivatives.[3][4] Actual values for this compound may vary and should be experimentally determined.
The significant red shift in the emission maximum and the decrease in fluorescence quantum yield in polar solvents are characteristic signatures of TICT-based solvatochromism.[2]
Experimental Workflow for 4-AN Fluorescence Spectroscopy
The following diagram outlines the general workflow for conducting a fluorescence spectroscopy experiment with this compound to probe solvent polarity.
Caption: Experimental workflow for studying the solvatochromism of 4-AN.
Detailed Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare a stock solution of 4-AN and a series of working solutions in solvents of varying polarity.
Materials:
-
This compound (4-AN) powder
-
Spectroscopy-grade solvents of a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1 mM in Dichloromethane):
-
Accurately weigh a small amount of 4-AN powder (e.g., 1.68 mg for a 10 mL of 1 mM solution).
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of dichloromethane to dissolve the powder completely.
-
Once dissolved, fill the flask to the 10 mL mark with dichloromethane.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Rationale: Dichloromethane is a good starting solvent as it has intermediate polarity and can effectively dissolve 4-AN. A stock solution allows for accurate and reproducible preparation of dilute working solutions.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Label a series of volumetric flasks (e.g., 10 mL) for each solvent to be tested.
-
Using a micropipette, transfer the appropriate volume of the 1 mM stock solution to each flask (e.g., 100 µL for a final concentration of 10 µM in 10 mL).
-
Fill each flask to the mark with the respective spectroscopy-grade solvent.
-
Cap and invert each flask multiple times to ensure thorough mixing.
-
Rationale: A final concentration in the low micromolar range is typically sufficient for fluorescence measurements and helps to avoid inner filter effects. Using a range of solvents with varying polarities will allow for the characterization of the solvatochromic shift.
-
Protocol 2: Fluorescence Spectroscopy Measurements
Objective: To acquire the fluorescence emission spectra of 4-AN in different solvents.
Materials:
-
Prepared 4-AN working solutions
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Warm-up and Setup:
-
Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation wavelength. Based on the properties of similar compounds, a starting excitation wavelength of 400 nm is recommended.[3] An excitation spectrum can be run to determine the optimal excitation wavelength for 4-AN in a given solvent.
-
Set the excitation and emission slit widths. A slit width of 5 nm for both is a good starting point to balance signal intensity and spectral resolution.
-
Set the emission scan range. A range of 420 nm to 700 nm should be sufficient to capture the entire emission spectrum in various solvents.
-
Set the scan speed and data interval. A moderate scan speed (e.g., 1200 nm/min) and a data interval of 1 nm are generally appropriate.
-
-
Blank Measurements:
-
Fill a clean quartz cuvette with the first pure solvent.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Acquire a blank spectrum to measure any background fluorescence from the solvent and cuvette.
-
Save the blank spectrum.
-
Repeat this for each solvent to be used.
-
Rationale: Subtracting the blank spectrum from the sample spectrum is crucial for obtaining an accurate fluorescence signal of the analyte.
-
-
Sample Measurements:
-
Rinse the cuvette with a small amount of the first 4-AN working solution before filling it.
-
Fill the cuvette with the 4-AN working solution.
-
Place the cuvette in the sample holder.
-
Acquire the fluorescence emission spectrum.
-
Save the spectrum with a descriptive file name.
-
Repeat for all prepared working solutions, ensuring to rinse the cuvette with the next solvent and solution before each measurement.
-
Data Analysis and Interpretation
-
Spectral Correction: If your instrument software does not automatically correct for lamp intensity and detector response, it is important to apply correction factors to obtain the true fluorescence spectrum.
-
Blank Subtraction: Subtract the corresponding blank spectrum from each sample spectrum.
-
Determine Emission Maxima (λem): Identify the wavelength at which the fluorescence intensity is highest for each corrected spectrum.
-
Plotting the Data: Create a plot of the emission maximum (λem) in nanometers versus a solvent polarity parameter, such as the Reichardt's dye ET(30) value or the Lippert-Mataga plot. This will visually represent the solvatochromic shift.
Applications in Research and Drug Development
The environmentally sensitive fluorescence of this compound and similar probes makes them valuable tools in various scientific disciplines:
-
Probing Protein Binding Sites: When 4-AN binds to a hydrophobic pocket of a protein, its fluorescence will be blue-shifted and the intensity will likely increase compared to its fluorescence in an aqueous buffer.[5][6] This can be used to study protein-ligand interactions and determine binding affinities.
-
Investigating Membrane Polarity and Fluidity: 4-AN can be used to map the polarity gradient across a lipid bilayer. Changes in membrane fluidity can also affect the ability of the probe to undergo the TICT motion, leading to changes in its fluorescence lifetime and intensity.
-
High-Throughput Screening in Drug Discovery: The "turn-on" fluorescence of 4-AN upon binding to a target can be utilized in high-throughput screening assays to identify potential drug candidates that bind to a specific protein.[2][7]
-
Cellular Imaging: Derivatives of 4-amino-naphthalene have been used for fluorescent cellular imaging, allowing for the visualization of specific cellular compartments or changes in the cellular environment.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Low concentration of 4-AN. | Increase the concentration of the working solution (e.g., to 20-50 µM). |
| Inappropriate excitation wavelength. | Run an excitation scan to find the optimal excitation wavelength. | |
| Slit widths are too narrow. | Increase the excitation and/or emission slit widths. | |
| Distorted Spectrum Shape | Inner filter effect due to high concentration. | Dilute the sample. The absorbance at the excitation wavelength should ideally be below 0.1. |
| Raman scattering from the solvent. | The Raman peak is typically at a fixed energy shift from the excitation wavelength. It can be identified by its sharp, symmetric shape. If it interferes with the sample emission, change the excitation wavelength. | |
| Inconsistent Results | Temperature fluctuations. | Use a temperature-controlled cuvette holder. |
| Photobleaching. | Reduce the excitation light intensity or the exposure time. Prepare fresh samples if necessary. |
Conclusion
This compound is a promising fluorescent probe with significant potential for a wide range of applications due to its sensitive response to the polarity of its environment. By following the detailed protocols and guidelines presented in this application note, researchers can effectively utilize 4-AN to gain valuable insights into the microenvironments of their systems, contributing to advancements in fields ranging from fundamental biology to drug discovery.
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of fluorescent probes in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-naphthalenecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-1-naphthalenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. The two most prevalent and effective methods are the Palladium-Catalyzed Cyanation of a halogenated naphthylamine precursor and the Sandmeyer Reaction starting from a diazonium salt. This guide will delve into the nuances of both methodologies, offering practical solutions to common experimental hurdles.
Visualizing the Synthetic Pathways
To provide a clear overview of the primary synthetic routes, the following diagrams illustrate the general workflows for both the Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Palladium-Catalyzed Cyanation of 4-Halo-1-naphthylamine
This method, often favored for its functional group tolerance and milder conditions compared to traditional methods, involves the cross-coupling of a 4-halo-1-naphthylamine (typically 4-bromo-1-naphthylamine) with a cyanide source.[1][2][3][4]
Question 1: My cyanation reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a palladium-catalyzed cyanation is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich substrates like 4-halo-1-naphthylamine, sterically hindered and electron-rich ligands such as XPhos, SPhos, or dppf are often effective.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand.
-
Catalyst Deactivation: Cyanide ions can poison palladium catalysts, leading to decreased activity.[3] The use of zinc cyanide (Zn(CN)₂) as the cyanide source can mitigate this issue as it releases cyanide ions slowly.[2] Additionally, some protocols recommend the use of additives like zinc dust or zinc formate to regenerate the active Pd(0) species.[1]
-
Reaction Temperature: While some modern methods operate at room temperature to 40°C, many palladium-catalyzed cyanations require elevated temperatures (typically 80-120°C) to proceed efficiently.[1][2] If your reaction is sluggish, a controlled increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent and Base: Anhydrous, polar aprotic solvents like DMF, DMAc, or dioxane are commonly used. Ensure your solvent is thoroughly dried, as water can interfere with the catalytic cycle. The choice of base is also crucial; common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine). The base's strength and solubility can significantly impact the reaction rate.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low conversion in cyanation.
Question 2: I am observing significant amounts of a side product that I suspect is the dehalogenated starting material (1-naphthylamine). How can I minimize this?
Answer:
The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing the desired coupling. Here are strategies to suppress this side reaction:
-
Optimize the Ligand: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing pathways like beta-hydride elimination, which can lead to hydrodehalogenation.[5]
-
Control the Temperature: As mentioned, excessive heat can promote side reactions. Try running the reaction at the lower end of the effective temperature range.
-
Water Content: Rigorously exclude water from your reaction. Water can act as a proton source for the hydrodehalogenation pathway. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. In some cases, a weaker base may be preferable. It is worth screening different bases to find the optimal conditions for your specific substrate.
Question 3: My final product is difficult to purify. What are some effective purification strategies for this compound?
Answer:
Purification can indeed be challenging due to the presence of residual catalyst, ligands, and side products. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Washing with a solution of ammonium chloride can help to remove some palladium species.
-
Filtration through a Plug of Silica Gel: Before concentrating the organic layer, passing it through a short plug of silica gel can remove a significant portion of the palladium catalyst and polar impurities.
-
Column Chromatography: This is often the most effective method for obtaining highly pure product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity of the eluent system will need to be optimized based on TLC analysis.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can further enhance purity.
Part 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6] This two-step process involves diazotization of an amino group followed by reaction with a copper(I) cyanide salt.[7][8]
Question 4: My diazotization reaction is not proceeding to completion, or I am observing decomposition of the diazonium salt. What are the critical parameters to control?
Answer:
Successful diazotization hinges on careful control of the reaction conditions, as diazonium salts are often unstable.
-
Temperature Control: This is the most critical parameter. The reaction must be carried out at low temperatures, typically 0-5°C, to prevent the premature decomposition of the diazonium salt.[7] Use an ice-salt bath to maintain this temperature range.
-
Stoichiometry of Reagents: Use a slight excess of sodium nitrite (NaNO₂) to ensure complete conversion of the primary amine. However, a large excess should be avoided as it can lead to side reactions.
-
Acid Concentration: The reaction is typically carried out in a strong mineral acid like hydrochloric acid or sulfuric acid. The acid serves to protonate the amine and generate nitrous acid from sodium nitrite. Insufficient acid can lead to incomplete diazotization.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution while maintaining vigorous stirring. This ensures localized overheating is avoided and the reaction proceeds smoothly.
Question 5: The cyanation step of my Sandmeyer reaction is giving a low yield of the desired nitrile. How can I improve this?
Answer:
Low yields in the cyanation step can be due to several factors:
-
Purity of the Diazonium Salt Solution: Ensure the diazonium salt solution is free of excess nitrous acid before proceeding to the cyanation step. This can be checked with starch-iodide paper.
-
Preparation of the Copper(I) Cyanide Solution: The CuCN should be freshly prepared or of high quality. It is typically dissolved in an aqueous solution of an alkali metal cyanide (e.g., NaCN or KCN) to form a soluble complex, [Cu(CN)₂]⁻, which is the active cyanating agent.
-
Reaction Temperature: After the addition of the diazonium salt to the copper cyanide solution, the reaction mixture is often gently warmed to promote the decomposition of the diazonium salt and the formation of the nitrile.[7] The optimal temperature needs to be determined empirically but is often in the range of 50-70°C.
-
Neutralization and Workup: After the reaction, the mixture is typically neutralized to precipitate the crude product, which is then extracted into an organic solvent.[7] Incomplete neutralization can lead to lower recovery of the product.
Comparative Overview of Synthetic Routes
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | 4-Halo-1-naphthylamine | 1-Naphthylamine |
| Key Reagents | Pd catalyst, ligand, cyanide source | NaNO₂, acid, CuCN |
| Reaction Conditions | Often milder, but can require elevated temperatures | Requires low temperatures for diazotization |
| Functional Group Tolerance | Generally good | Can be limited by the harsh acidic conditions |
| Key Challenges | Catalyst poisoning, side reactions (hydrodehalogenation) | Instability of diazonium salts, handling of toxic cyanides |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-1-naphthylamine
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromo-1-naphthylamine
-
Zinc Cyanide (Zn(CN)₂)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-1-naphthylamine (1.0 eq), zinc cyanide (0.6 eq), and sodium carbonate (2.0 eq).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF to the Schlenk flask.
-
Add the catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to 100-120°C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
This protocol involves highly toxic reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1-Naphthylamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
Procedure: Step 1: Diazotization
-
In a beaker, dissolve 1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.[7]
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure completion.[7]
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-catalyzed cyanation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Navigating the Synthesis of 4-Amino-1-naphthalenecarbonitrile: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of 4-Amino-1-naphthalenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful preparation of this valuable compound. We will delve into the intricacies of the synthetic pathway, focusing on the prevention of common side reactions and offering practical, field-tested solutions to challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most established and reliable method for the synthesis of this compound is a multi-step process commencing with the selective protection of one amino group of 1,4-diaminonaphthalene, followed by a Sandmeyer reaction and subsequent deprotection. This approach offers superior control over the reaction and minimizes the formation of difficult-to-separate impurities.
Q2: Why is direct mono-diazotization of 1,4-diaminonaphthalene not recommended?
A2: Direct mono-diazotization of 1,4-diaminonaphthalene is challenging to control and often leads to a mixture of products, including the desired mono-diazotized species, di-diazotized byproducts, and unreacted starting material. The separation of these components is often complex and results in low yields of the target compound. A protection group strategy is therefore highly recommended for a more predictable and higher-yielding synthesis.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: This synthesis involves several hazardous reagents and intermediates. Key safety precautions include:
-
Diazonium Salts: These are potentially explosive, especially when dry. Always prepare and use them in solution at low temperatures (0-5 °C) and do not attempt to isolate them.[1][2][3]
-
Cyanide Salts: Copper(I) cyanide and any residual cyanide are highly toxic. Handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit readily available.[4][5] All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
1,4-Diaminonaphthalene: This compound is toxic and should be handled with care, using appropriate PPE.[6][7]
Troubleshooting Guide: Side Reactions and Their Mitigation
The synthesis of this compound is a nuanced process where the potential for side reactions is high. This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Core Synthetic Strategy: A Stepwise Approach
To circumvent the challenges of selective functionalization, a three-stage synthesis is the preferred pathway. This method involves:
-
Protection: Mono-acetylation of 1,4-diaminonaphthalene.
-
Transformation: Sandmeyer cyanation of the mono-acetylated intermediate.
-
Deprotection: Hydrolysis of the acetyl group to yield the final product.
Caption: Controlled synthesis of this compound.
Problem 1: Low Yield and/or Impure Product in the Acetylation Step
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of di-acetylated byproduct. | 1. Excess acetic anhydride used. 2. Reaction temperature too high or reaction time too long. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of acetic anhydride. 2. Perform the reaction at a controlled, lower temperature (e.g., room temperature or slightly below) and monitor the reaction progress by TLC to avoid over-reaction. |
| Unreacted 1,4-diaminonaphthalene remains. | 1. Insufficient acetic anhydride. 2. Inadequate mixing or reaction time. | 1. Ensure complete dissolution of the starting material and add the acetic anhydride dropwise with vigorous stirring. 2. Allow the reaction to proceed for a sufficient duration, monitoring by TLC until the starting material is consumed. |
Problem 2: Low Yield in the Sandmeyer Cyanation Step
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of a dark, tarry substance and evolution of gas. | 1. Decomposition of the diazonium salt due to elevated temperature.[8] 2. Presence of excess nitrous acid. | 1. Strictly maintain the temperature of the diazotization and Sandmeyer reactions between 0-5 °C using an ice-salt bath.[1][8] 2. Use a stoichiometric amount of sodium nitrite and test for excess nitrous acid with starch-iodide paper. If present, quench with a small amount of sulfamic acid.[1] |
| Formation of 4-acetamido-1-chloronaphthalene as a major byproduct. | Competition from the chloride counter-ion of the diazonium salt. | 1. Use a non-coordinating acid like sulfuric acid for the diazotization step to minimize the concentration of chloride ions. 2. Ensure the copper(I) cyanide solution is freshly prepared and active to promote the desired cyanation. |
| The reaction is sluggish or does not go to completion. | Inactive copper(I) catalyst due to oxidation to copper(II). | 1. Use high-quality, freshly prepared copper(I) cyanide. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. |
Problem 3: Incomplete Deprotection or Unwanted Side Reactions During Hydrolysis
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the acetyl group. | 1. Insufficient acid or base concentration. 2. Inadequate reaction time or temperature. | 1. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). 2. Increase the reaction temperature (reflux) and/or extend the reaction time, monitoring by TLC. |
| Hydrolysis of the nitrile group to a carboxylic acid. | Harsh acidic or basic conditions and prolonged reaction times. | 1. Use milder hydrolysis conditions if possible. 2. Carefully monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to avoid over-hydrolysis of the nitrile. |
Experimental Protocols
Step 1: Mono-acetylation of 1,4-Diaminonaphthalene
-
Dissolve 1,4-diaminonaphthalene in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a slight molar excess (1.1 equivalents) of acetic anhydride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-acetamido-1-aminonaphthalene.
Step 2: Sandmeyer Cyanation of 4-Acetamido-1-aminonaphthalene
-
Diazotization:
-
Suspend 4-acetamido-1-aminonaphthalene in a mixture of dilute sulfuric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Step 3: Hydrolysis of 4-Acetamido-1-naphthalenecarbonitrile
-
Suspend the crude 4-acetamido-1-naphthalenecarbonitrile in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the final product.
-
Filter the solid, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Caption: A logical troubleshooting workflow for the synthesis.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. 1,4-Naphthalenediamine | C10H10N2 | CID 16719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-二胺萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
improving the solubility of 4-Amino-1-naphthalenecarbonitrile for biological assays
Technical Support Center: 4-Amino-1-naphthalenecarbonitrile
Introduction: Understanding the Challenge
This compound (4-AN), a valuable intermediate and fluorescent probe, presents a significant challenge for researchers in biological assays: poor aqueous solubility.[1] Its rigid, planar aromatic structure (Molecular Formula: C₁₁H₈N₂) contributes to strong crystal lattice energy, making it difficult for polar solvents like water to effectively solvate the molecule.[2][3] This guide provides a systematic approach to overcoming these solubility issues, ensuring reliable and reproducible results in your downstream applications.
Compound Profile:
-
Molecular Weight: 168.19 g/mol [2]
-
Appearance: Brown or white crystalline powder/needles[1][4][5]
-
Predicted pKa: 1.76 ± 0.10 (for the protonated amine)[1]
-
Solubility: Generally insoluble in water, but soluble in some organic solvents like alcohols and chlorinated hydrocarbons.[1]
Frequently Asked Questions (FAQs) - First Line of Support
Q1: What is the best starting solvent to prepare a stock solution of 4-AN?
A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a strong, water-miscible organic solvent capable of dissolving 4-AN to high concentrations (e.g., >10 mM). Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the initial solubility.
Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?
A2: This is the most common issue and is called "crashing out." It occurs because you are exceeding the maximum aqueous solubility of 4-AN in the final solution. The DMSO concentration is not high enough to keep it dissolved.
-
Quick Fix: Decrease the final concentration of 4-AN in your assay.
-
Better Fix: Optimize your dilution protocol. Instead of a large, single-step dilution, perform a serial dilution. Crucially, ensure rapid mixing (vortexing or vigorous pipetting) as you add the stock solution to the aqueous buffer to disperse the compound quickly before it has a chance to aggregate and precipitate.
Q3: Can I use ethanol or methanol instead of DMSO?
A3: Yes, alcohols like ethanol and methanol can dissolve 4-AN.[1] However, they are generally less potent solvents for this compound than DMSO. They can also be more toxic to cells at the concentrations required for solubilization. If your assay is sensitive to DMSO, ethanol may be a viable alternative, but you will likely need a higher co-solvent percentage in your final solution.
Q4: How does pH affect the solubility of 4-AN?
A4: The amino group on 4-AN is basic. The predicted pKa of its conjugate acid (the protonated amine) is approximately 1.76.[1] This means the compound's solubility can be significantly increased in acidic conditions (pH < 2) where the amino group becomes protonated (NH₃⁺), forming a more water-soluble salt.[6][7][8] Conversely, in neutral or alkaline solutions (the typical range for biological assays, pH 7-8), the amino group is in its neutral, less soluble form (NH₂). Adjusting the pH of your final assay buffer to be slightly acidic (if the assay permits) may offer a modest improvement in solubility.
In-Depth Troubleshooting Guide
This section provides a systematic workflow for diagnosing and solving complex solubility problems with 4-AN.
Problem: Persistent Precipitation in Final Assay Medium
If basic troubleshooting fails, a more structured approach is necessary. The goal is to find a solvent system that maintains the compound in a dissolved state at the final working concentration.
Workflow for Optimizing Solubility
Caption: Decision workflow for solubilizing 4-AN.
Causality and Experimental Choices
-
Why Co-solvents Work: Co-solvents like DMSO or ethanol are water-miscible organic solvents that, when added to an aqueous solution, increase the proportion of organic content.[9][10] This effectively lowers the overall polarity of the solvent mixture, making it more favorable for dissolving hydrophobic molecules like 4-AN.[11] However, be mindful that high concentrations of co-solvents can decrease the permeability of compounds across cell membranes and may impact assay performance.[12]
-
Why pH Adjustment Works: As explained in the FAQ, protonating the basic amino group introduces a positive charge, dramatically increasing the molecule's interaction with polar water molecules and thus enhancing solubility.[6][7] This is a fundamental principle for solubilizing ionizable drugs.[13] For 4-AN, this effect is most pronounced at very low pH, but even small, biologically compatible shifts can help.
-
Advanced Strategies (When to Use):
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The exterior is hydrophilic, while the interior cavity is hydrophobic. Poorly soluble molecules like 4-AN can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[13][14] This is an excellent strategy when the final concentration of organic solvent must be minimized.
-
Surfactants: Surfactants like Tween-20 or Triton X-100, when used above their critical micelle concentration (CMC), form micelles. The hydrophobic tails of the surfactant molecules create a nonpolar core that can solubilize 4-AN, while the hydrophilic heads face the aqueous solvent, keeping the entire micelle in solution.[13] This is particularly useful in cell-free biochemical assays.
-
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO Co-solvent
-
Prepare Stock Solution: Weigh out the required amount of this compound solid. Add anhydrous, cell-culture grade DMSO to create a 20 mM stock solution.
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is completely clear with no visible particulates.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate 1:10 dilution of your 20 mM stock into 100% DMSO to create a 2 mM stock. This makes the final dilution step more accurate and less prone to precipitation.
-
Final Dilution: To prepare a 20 µM final solution in a 1 mL volume of aqueous buffer (e.g., PBS or cell media), add 10 µL of the 2 mM DMSO stock to 990 µL of the buffer.
-
Mixing: This step is critical. Add the 10 µL of stock directly into the buffer while the tube is being actively vortexed at medium speed. This ensures rapid dispersion.
-
Final Inspection: Visually inspect the final solution against a dark background to confirm it is clear. The final DMSO concentration will be 1%.
Protocol 2: Solubility Assessment in Different Co-solvent Systems
This protocol helps determine the maximum achievable solubility in various solvent mixtures.
-
Prepare Solvent Systems: Create a series of co-solvent mixtures in 2 mL tubes. For example:
-
10% DMSO in PBS (100 µL DMSO + 900 µL PBS)
-
20% DMSO in PBS (200 µL DMSO + 800 µL PBS)
-
10% Ethanol in PBS (100 µL Ethanol + 900 µL PBS)
-
20% Ethanol in PBS (200 µL Ethanol + 800 µL PBS)
-
-
Add Excess Solute: Add an excess amount of solid 4-AN (e.g., 1-2 mg) to each 1 mL of the prepared solvent systems.
-
Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at room temperature for 24 hours to ensure the solution reaches equilibrium.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove a known volume of the supernatant and dilute it in 100% DMSO. Measure the absorbance using a UV-Vis spectrophotometer at the compound's λ_max. Calculate the concentration against a standard curve prepared in DMSO.
Table 1: Example Solubility Data
| Solvent System | Approximate Solubility (µg/mL) | Molar Solubility (µM) |
| 100% Water | < 1 | < 6 |
| PBS (pH 7.4) | < 1 | < 6 |
| 1% DMSO in PBS | ~5 | ~30 |
| 5% DMSO in PBS | ~40 | ~238 |
| 10% DMSO in PBS | ~150 | ~892 |
| 5% Ethanol in PBS | ~15 | ~89 |
| PBS (pH 5.0) | ~2 | ~12 |
(Note: These are illustrative values. Actual solubility should be determined experimentally.)
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenecarbonitrile, 4-amino- [webbook.nist.gov]
- 4. This compound 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Photobleaching of 4-Amino-1-naphthalenecarbonitrile Probes
Welcome to the technical support resource for researchers utilizing 4-Amino-1-naphthalenecarbonitrile and related fluorophores. This guide is designed to provide you with an in-depth understanding of photobleaching and to offer practical, field-proven strategies to mitigate its effects, ensuring the integrity and quality of your fluorescence imaging data.
Introduction: The Challenge of Photobleaching
This compound is a fluorescent probe valued for its utility in biological imaging and as a building block for more complex molecular sensors.[1][2] Like all fluorophores, its performance is ultimately limited by photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[3] This process leads to a gradual fading of the fluorescent signal, which can compromise qualitative imaging and invalidate quantitative analysis.[3]
The primary mechanism of photobleaching involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[4][5] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore and other molecules in the sample.[5][6][7] The cumulative effect of these reactions is the permanent loss of fluorescence.[7] Understanding and managing this process is critical for successful fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is happening when my this compound signal fades during an experiment?
This fading is known as photobleaching. When you illuminate your sample, the excitation light not only causes the probe to fluoresce but also drives it into a reactive state where it can be chemically altered, rendering it non-fluorescent.[3] This is a cumulative process; the longer and more intensely you expose your sample, the more signal you will lose.[7]
Q2: Can I completely eliminate photobleaching?
Unfortunately, photobleaching is a fundamental photochemical process and cannot be entirely eliminated. However, by optimizing your imaging parameters and sample preparation, you can significantly reduce the rate of photobleaching, preserving your signal for the duration of your experiment.[4][8]
Q3: My signal is bleaching very rapidly. What are the first things I should check?
-
Excitation Intensity: You are likely using too much light. Reduce the laser power or illumination intensity to the lowest level that provides an acceptable signal-to-noise ratio.[7][9]
-
Exposure Time: Shorten your camera's exposure time.[10]
-
Antifade Reagents: Ensure you are using an appropriate antifade mounting medium for fixed cells or a live-cell compatible antifade reagent.[11][12]
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to your sample to suppress photobleaching.[13] Most work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.[6][11]
Q5: How do I choose the right antifade reagent?
The choice depends on your sample type (live or fixed cells) and the specific fluorophores you are using. For fixed cells, commercial mounting media like ProLong™ Gold or VECTASHIELD® are excellent choices.[7] For live-cell imaging, reagents like Trolox or ProLong™ Live Antifade Reagent are designed to be effective while maintaining cell viability.[9][13][14] Always check for compatibility, as some reagents can react with certain dyes.[11] For instance, p-Phenylenediamine (PPD), while effective, can react with cyanine dyes and may cause autofluorescence with blue/green fluorophores.[11][15]
Q6: Is photobleaching worse in live-cell or fixed-cell imaging?
It can be more challenging to manage in live-cell imaging. Antifade reagents for fixed cells are often toxic, limiting the options for live experiments.[9] Furthermore, live-cell experiments are often conducted over longer time periods, increasing the total light dose delivered to the sample.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Microscope and Imaging Parameters
The most direct way to combat photobleaching is to reduce the total number of photons hitting your sample. Every photon that excites your probe has a certain probability of destroying it. The principle is simple: use only as much light as is absolutely necessary.
-
Reduce Excitation Intensity:
-
Optimize Exposure and Detection:
-
Decrease the camera exposure time. While longer exposures can improve signal-to-noise, they also increase the time the sample is illuminated.[10]
-
Increase the detector gain or use camera binning. This can amplify a weaker signal, allowing you to use a lower excitation intensity. Be aware that this may also increase noise.[4]
-
-
Limit Exposure Area and Duration:
-
Use the "region of interest" (ROI) function on your microscope to illuminate only the specific area you are imaging.
-
For time-lapse experiments, increase the interval between acquisitions to the longest possible duration that still captures the dynamics of your biological process.
-
When finding your field of view, use transmitted light (e.g., DIC or phase contrast) instead of fluorescence to locate your cells of interest.[3]
-
| Parameter Adjustment | Pro (Reduces Photobleaching) | Con (Potential Image Quality Impact) |
| ↓ Excitation Intensity | Directly reduces the rate of fluorophore destruction.[7] | Decreases signal-to-noise ratio (SNR). |
| ↓ Exposure Time | Reduces the duration of illumination per frame.[10] | Lower signal collected; may require increased gain. |
| ↑ Detector Gain | Amplifies weak signals, allowing for lower excitation.[4] | Can increase electronic noise, reducing SNR. |
| Use ND Filters | Provides calibrated reduction in light intensity.[4] | Signal is also dimmed. |
| Limit ROI | Protects surrounding areas from unnecessary exposure. | N/A |
Guide 2: Chemical Intervention with Antifade Reagents
Antifade reagents are essential for robust fluorescence imaging. They act as a chemical shield, neutralizing the harmful byproducts of the fluorescence process.
Caption: Simplified Jablonski diagram showing photobleaching pathway.
For Fixed Samples:
-
Choose a Commercial Mountant: Select a high-quality commercial antifade mounting medium such as ProLong™ Diamond or SlowFade™ Diamond.[14][16] These are pre-formulated for optimal performance and refractive index matching.
-
Application: After your final wash step, carefully aspirate all excess buffer from the coverslip.
-
Add a single drop of the antifade mounting medium to the slide.
-
Gently lower the coverslip onto the drop, avoiding air bubbles.
-
Allow the mountant to cure according to the manufacturer's instructions (this can range from minutes to overnight).[14]
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
For Live-Cell Imaging:
-
Select a Live-Cell Compatible Reagent: Trolox, a vitamin E derivative, is a popular and effective cell-permeable antifade reagent.[13] Commercial formulations like ProLong™ Live Antifade Reagent are also available.[14]
-
Preparation of Trolox Stock (Example): Prepare a 100 mM stock solution of Trolox in a suitable solvent (e.g., DMSO). Store in small aliquots at -20°C, protected from light.
-
Application: Just before imaging, dilute the Trolox stock solution into your normal imaging medium to a final working concentration (typically 100-800 µM).[17]
-
Replace the culture medium with the Trolox-containing imaging medium.
-
Allow the cells to equilibrate for 15-30 minutes before starting your imaging session.
| Reagent | Primary Use | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective scavenger.[11] | Can react with cyanine dyes; can be toxic.[11][15] |
| n-Propyl gallate (NPG) | Fixed & Live Cells | Less toxic than PPD.[11] | Can have anti-apoptotic effects; slow to dissolve.[11] |
| DABCO | Fixed & Live Cells | Less toxic than PPD.[7][11] | Less effective than PPD; potential biological effects.[11] |
| Trolox | Live Cells | Cell-permeable; dual-mechanism antioxidant.[13] | May require optimization of working concentration. |
Guide 3: Environmental and Sample Preparation Control
The chemical environment surrounding the this compound probe significantly influences its photostability. Controlling this environment can provide an additional layer of protection.
Caption: A step-by-step workflow for troubleshooting photobleaching.
Oxygen is the primary fuel for photobleaching.[5] For high-resolution or long-term imaging of fixed samples, removing oxygen can dramatically improve probe stability.
-
Prepare an Imaging Buffer: Start with a standard buffer like PBS or Tris.
-
Add Glucose Oxidase/Catalase (GOC) System:
-
Add glucose to the buffer to a final concentration of ~10 mM.
-
Add catalase to a final concentration of ~0.5 mg/mL.
-
Add glucose oxidase to a final concentration of ~1 mg/mL.
-
-
Application: Use this freshly prepared buffer as the final mounting solution. The enzymes will consume dissolved oxygen in the sealed sample.[18]
-
Seal the Sample: It is critical to seal the coverslip completely (e.g., with nail polish or epoxy) to prevent atmospheric oxygen from re-entering the sample.
References
- 1. chembk.com [chembk.com]
- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. news-medical.net [news-medical.net]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
addressing fluorescence quenching of 4-Amino-1-naphthalenecarbonitrile
Welcome to the technical support guide for 4-Amino-1-naphthalenecarbonitrile (4-AN), a versatile fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to fluorescence quenching. This guide provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and behavior of 4-AN.
Q1: What makes this compound a useful fluorescent probe?
A1: this compound (a derivative of 4-amino-1,8-naphthalimide) is a valuable fluorescent probe due to its pronounced solvatochromism.[1] This means its fluorescence emission is highly sensitive to the polarity of its local environment. In non-polar environments, it exhibits strong fluorescence, while in polar, aqueous environments, its fluorescence is significantly quenched. This "on/off" characteristic makes it an excellent tool for studying biomolecular interactions, such as protein binding or membrane insertion, where the probe moves from a polar aqueous phase to a non-polar microenvironment.[2]
Q2: I've observed a significant decrease in my 4-AN fluorescence signal in my aqueous buffer. What is the primary cause?
A2: This is the most common issue encountered with 4-AN and its derivatives. The quenching you're observing is likely due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[3][4][5] In polar solvents like water, the excited state of the 4-AN molecule can twist. This twisted conformation is stabilized by the polar solvent, creating a low-energy, non-emissive pathway for the molecule to return to the ground state, thus quenching fluorescence.[6] In contrast, in non-polar or sterically constrained environments, this twisting is inhibited, and the molecule relaxes by emitting a photon, resulting in bright fluorescence.
Q3: What is Aggregation-Caused Quenching (ACQ) and can it affect my 4-AN experiments?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorophores, at high concentrations, form non-fluorescent aggregates due to intermolecular π–π stacking.[7][8] This process creates pathways for non-radiative decay, effectively quenching the overall fluorescence of the solution.[9][10][11] If you observe that your fluorescence intensity is no longer increasing linearly with the concentration of 4-AN, or if it starts to decrease at higher concentrations, ACQ is a likely culprit.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a problem-oriented approach to specific experimental issues.
Problem 1: My 4-AN fluorescence signal is weak or completely quenched in my aqueous assay.
-
Underlying Cause: As discussed in the FAQs, this is primarily due to the stabilization of the non-emissive TICT state in polar solvents.
-
Solution 1: Encapsulation with Cyclodextrins.
-
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate hydrophobic guest molecules like 4-AN, shielding them from the polar aqueous environment.[13][14][15] This non-polar microenvironment within the CD cavity restricts the formation of the TICT state and dramatically enhances fluorescence.[16]
-
Experimental Protocol: Fluorescence Enhancement with β-Cyclodextrin (β-CD)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-AN in DMSO.
-
Prepare a 100 mM stock solution of β-Cyclodextrin (or Hydroxypropyl-β-Cyclodextrin for better solubility) in your assay buffer (e.g., PBS, pH 7.4).
-
-
Titration:
-
In a 96-well plate, prepare a series of solutions with a fixed final concentration of 4-AN (e.g., 10 µM).
-
Add increasing concentrations of the β-CD stock solution to the wells, to achieve a final concentration range of 0-10 mM.
-
Bring all wells to the same final volume with the assay buffer.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for complex formation.
-
Measure the fluorescence intensity using an appropriate excitation wavelength (typically ~350-400 nm) and emission wavelength (~450-550 nm). You should observe a significant increase in fluorescence with increasing β-CD concentration.[13]
-
-
-
-
Solution 2: Inducing Binding to a Hydrophobic Target.
-
Rationale: The intended use of 4-AN is often to detect its binding to a less polar target, such as a protein's hydrophobic pocket or a lipid membrane. The quenching in the unbound state provides a low background, leading to a high signal-to-noise ratio upon binding. If your experiment is designed to measure this binding, the low initial fluorescence is expected and desired.
-
Problem 2: My fluorescence signal is not proportional to the 4-AN concentration.
-
Underlying Cause: This non-linear relationship, especially a plateau or decrease in signal at higher concentrations, is a classic sign of Aggregation-Caused Quenching (ACQ).[8]
-
Solution 1: Reduce 4-AN Concentration.
-
Rationale: The simplest way to combat ACQ is to work at concentrations below the critical aggregation point.
-
Workflow: Perform a concentration-response curve for 4-AN in your experimental buffer. Identify the linear range and ensure your working concentration falls within this range.
-
-
Solution 2: Use a Surfactant.
-
Rationale: Non-ionic surfactants like Pluronic F-127 can help to disperse hydrophobic molecules and prevent aggregation in aqueous solutions.[17]
-
Procedure: When preparing your 4-AN working solution, consider adding a small amount of Pluronic F-127 (e.g., 0.02% w/v) to your buffer before adding the 4-AN stock. This can help maintain monomeric dispersion.
-
Problem 3: My fluorescence signal is being quenched by components in my biological sample.
-
Underlying Cause: Certain biological molecules can act as quenchers. For instance, amino acids like Tryptophan (Trp) and Tyrosine (Tyr) are known to quench fluorescence through photoinduced electron transfer (PET) when in close proximity to a fluorophore.[18][19][20] Heavy metal ions can also be potent quenchers.[21]
-
Solution 1: Perform a Quenching Control Experiment.
-
Rationale: It's crucial to determine if components of your sample, other than your target, are causing quenching.
-
Procedure:
-
Measure the fluorescence of 4-AN in your assay buffer alone.
-
Measure the fluorescence of 4-AN in the presence of your biological matrix (e.g., cell lysate, plasma) but without the specific target of interest.
-
A significant decrease in signal in the second condition indicates quenching by the matrix components.
-
-
-
Solution 2: Site-Specific Labeling.
-
Rationale: If you are using a 4-AN derivative to label a protein, ensure the labeling site is not in close proximity to quenching residues like Tryptophan. If possible, use protein mutagenesis to move the labeling site (e.g., a cysteine residue) away from Trp or Tyr.
-
Section 3: Data & Visualization
Table 1: Influence of Solvent Polarity on 4-AN Derivative Photophysics
This table illustrates the dramatic effect of the solvent environment on the fluorescence properties of 4-amino-1,8-naphthalimide derivatives, which share the same core fluorophore as 4-AN.
| Solvent | Polarity (Dielectric Constant) | Emission Max (λ_em) | Quantum Yield (Φ_F) |
| Hexane | 1.88 | ~460 nm | High |
| Toluene | 2.38 | ~500 nm | Moderate |
| Acetonitrile | 37.5 | ~530 nm | Low |
| Methanol | 32.7 | ~538 nm | Very Low |
| Water | 80.1 | Broad / Quenched | Extremely Low |
Data is representative and compiled from principles described in the literature.[22][23] Absolute values can vary based on the specific derivative and experimental conditions.
Diagrams of Key Mechanisms and Workflows
Figure 1: Mechanism of Solvent-Induced Quenching
References
- 1. Fluorescent 4-amino-1,8-naphthalimide Tröger's bases (TBNaps) possessing (orthogonal) ‘α-amino acids’, esters and di-peptides and their solvent dependent photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular charge transfer in 4-aminobenzonitriles does not necessarily need the twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the triplet charge-transfer state of 4-amino-N-methylphthalimide in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unexpected fluorescent behavior of a 4-amino-1,8-naphthalimide derived β-cyclodextrin: conformation analysis and sensing properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. genecopoeia.com [genecopoeia.com]
- 18. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 23. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of 4-AN Probes
Welcome to the Technical Support Center for 4-Amino-1-naphthalenecarbonitrile (4-AN) and related 4-amino-naphthalimide probes. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for optimizing the signal-to-noise ratio (SNR) in their experiments. This resource moves beyond simple checklists to explain the underlying photophysical principles, empowering you to make informed decisions and troubleshoot effectively.
This section addresses the foundational concepts of 4-AN probes. Understanding their mechanism is the first step toward optimizing their use.
Q1: What is this compound (4-AN) and why is it used as a fluorescent probe?
A1: this compound (4-AN) and its chemical relatives, like 4-amino-1,8-naphthalimide (ANI), are specialized fluorescent dyes known as solvatochromic probes.[1] Their key feature is that their fluorescence properties—particularly their brightness (quantum yield) and emission wavelength—are highly sensitive to the polarity of their immediate environment.[2][3] This makes them powerful tools for investigating molecular interactions, such as protein binding or partitioning into lipid membranes, where the probe moves from a polar aqueous environment to a non-polar (hydrophobic) one.[2][4]
Q2: What is the core mechanism behind 4-AN's environmental sensitivity?
A2: The mechanism is based on a process called Intramolecular Charge Transfer (ICT).[3][5] Upon excitation with light, an electron is transferred from the amino group (the electron donor) to the naphthalenecarbonitrile or naphthalimide core (the electron acceptor).
-
In a non-polar environment (e.g., inside a protein's hydrophobic pocket or a lipid bilayer), the excited ICT state is stable and relaxes by emitting a photon, resulting in bright fluorescence.
-
In a polar, protic environment (like water), the excited state is stabilized by solvent molecules. This opens up pathways for non-radiative decay (energy loss as heat), drastically reducing the fluorescence quantum yield and "switching" the probe off.[2][6]
This "switch-like" behavior is the primary reason these probes can generate a very high signal-to-noise ratio upon binding to a target.[6][7]
Q3: What are 4-AN probes typically used to study?
A3: Their sensitivity to hydrophobicity makes them versatile for several applications:
-
Protein-Protein Interactions: By labeling a peptide or protein, a dramatic increase in fluorescence can signal a binding event that shields the probe from water.[6][7]
-
Membrane Dynamics: They are used to study the physical properties of lipid membranes, such as lipid packing and the presence of liquid-ordered (Lo) versus liquid-disordered (Ld) phases, often referred to as lipid rafts.[4][8]
-
Drug Discovery: To monitor target engagement of drug molecules in hydrophobic pockets of proteins.[3]
-
Cellular Imaging: To visualize hydrophobic organelles or changes in cellular states like apoptosis.[3][4]
Section 2: Troubleshooting Guide - Optimizing Your Signal-to-Noise Ratio
A high signal-to-noise ratio (SNR) is critical for reliable data.[9][10][11] This section is structured to help you diagnose and solve common experimental problems.
Problem Area 1: Low or No Fluorescent Signal
Q: My fluorescence intensity is much weaker than expected. What are the likely causes and how can I fix it?
A: A weak signal can be frustrating. Let's break down the potential culprits, starting with the most common.[12][13]
-
Incorrect Optical Setup:
-
Cause: The excitation and emission filters on your microscope or plate reader do not align with the probe's spectral properties in its target environment.[13][14] The spectra of 4-AN probes are highly dependent on the solvent.[15]
-
Solution: Check the spectral profile of your probe in a solvent that mimics the expected hydrophobicity of your target. For example, if studying protein binding, measure the spectrum in a solvent like dioxane or chloroform. Use the excitation and emission maxima from this measurement to select the appropriate filters.[14][16] Always consult the probe's specific datasheet for recommended wavelengths.
-
-
Suboptimal Probe Concentration:
-
Cause: The concentration may simply be too low to generate a detectable signal.
-
Solution: Perform a concentration titration to find the optimal balance. Start with the manufacturer's recommended concentration and test a range (e.g., 0.5x, 1x, 2x, 5x). Be aware that excessively high concentrations can lead to aggregation or non-specific binding, which increases background.[12][17]
-
-
Probe Degradation or Instability:
-
Cause: Some naphthalimide derivatives can be susceptible to hydrolysis, especially at non-neutral pH, which can lead to a loss of fluorescence.[6] Improper storage (e.g., exposure to light or repeated freeze-thaw cycles) can also degrade the probe.
-
Solution: Prepare fresh probe stock solutions from powder for each experiment. Store the stock solution protected from light and moisture at the recommended temperature. When troubleshooting, use a fresh vial of the probe to rule out degradation.
-
-
Photobleaching:
-
Cause: Prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[18][19] This is a common issue in time-lapse imaging.
-
Solution:
-
Reduce the intensity of the excitation light to the lowest level that provides a usable signal.
-
Minimize exposure time for each image acquisition.
-
Use an anti-fade mounting medium for fixed-cell imaging.[19][20]
-
For live-cell imaging, acquire images less frequently if the experimental design allows.
-
-
Problem Area 2: High Background Fluorescence
Q: My signal is detectable, but the background is so high that my signal-to-noise ratio is poor. What can I do?
A: High background is a common problem that obscures your real signal.[18][21] Here’s how to address it.
-
Excess Unbound Probe:
-
Cause: The primary source of background is often residual, unbound probe remaining in the aqueous buffer, which, while weakly fluorescent, can contribute significantly to background if not removed.
-
Solution: Optimize your washing steps. Increase the number of washes (e.g., from 2 to 4) and/or the duration of each wash after probe incubation to more effectively remove unbound molecules.[20][21]
-
-
Non-Specific Binding:
-
Cause: The probe may be binding to components other than your target, such as plastics from the microplate or other cellular structures.
-
Solution:
-
Use appropriate plates: For plate reader assays, use black-walled, clear-bottom plates to reduce background from well-to-well crosstalk and plate fluorescence.[13]
-
Add a blocking agent: In cell-based assays, consider including a small amount of a blocking protein like Bovine Serum Albumin (BSA) in your wash buffers to reduce non-specific interactions.
-
Reduce probe concentration: A lower probe concentration can sometimes reduce non-specific binding without sacrificing too much specific signal.[12]
-
-
-
Autofluorescence:
-
Cause: Cells and culture media contain endogenous molecules (e.g., NADH, flavins) that fluoresce naturally, particularly in the blue-green spectral region where some 4-AN probes emit.[12]
-
Solution:
-
Image a control sample of unlabeled cells using the same settings to determine the level of autofluorescence.
-
If possible, use phenol red-free media during imaging, as phenol red is a major source of background fluorescence.[20]
-
If autofluorescence is a major issue, consider a red-shifted solvatochromic probe, as cellular autofluorescence is typically weaker at longer wavelengths.[8]
-
-
Problem Area 3: Unexpected Spectral Shifts or Behavior
Q: The probe's fluorescence emission color is not what I expected. Is something wrong?
A: Not necessarily. This is the intended behavior of a solvatochromic probe.
-
Cause: The emission spectrum of a 4-AN probe is a direct reporter of its environment.[22] A blue-shifted emission (shorter wavelength) indicates a more non-polar, hydrophobic environment. A red-shifted emission (longer wavelength) indicates a more polar environment.[15]
-
Interpretation: An "unexpected" shift is providing you with data. It may mean the binding pocket is more or less polar than you hypothesized, or that the probe is localizing to a different cellular compartment. Use this information to better understand your system. Compare your emission spectrum to a calibration curve of the probe in solvents of known polarity to quantify the hydrophobicity of the probe's location.
Section 3: Data & Protocols
Table 1: Representative Photophysical Properties of 4-Amino-Naphthalimide Probes
This table summarizes how the environment affects the spectral properties of probes similar to 4-AN. Note how fluorescence is bright (high quantum yield) in non-polar solvents and dim in polar solvents.
| Solvent | Polarity | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Hexane | Non-polar | ~390 nm | ~460 nm | ~70 nm | High (~0.8-0.9) | [15] |
| Dioxane | Non-polar | ~400 nm | ~500 nm | ~100 nm | High (~0.7-0.8) | [23] |
| Acetonitrile | Polar Aprotic | ~405 nm | ~530 nm | ~125 nm | Moderate (~0.3-0.5) | [15] |
| Methanol | Polar Protic | ~410 nm | ~538 nm | ~128 nm | Low (~0.01-0.1) | [15] |
| Water | Polar Protic | ~410 nm | ~550 nm | ~140 nm | Very Low (<0.01) | [2][6] |
Note: Exact values can vary depending on the specific derivative of the 4-amino-naphthalenecarbonitrile/naphthalimide core.
Protocol: Live-Cell Imaging of Lipid Order with 4-AN
This protocol provides a step-by-step method for using a 4-AN probe to visualize lipid domains in live cells.
Materials:
-
4-AN probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[20]
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters for blue/green fluorescence
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment. Ensure cells are healthy and have been passaged recently.[24]
-
-
Probe Loading:
-
Prepare a working solution of the 4-AN probe in pre-warmed, serum-free imaging medium. A final concentration of 1-5 µM is a good starting point.
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed imaging medium.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound probe. This step is critical for reducing background.[21]
-
After the final wash, add fresh imaging medium to the dish for imaging.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Using an appropriate filter set (e.g., ~405 nm excitation), locate the cells.
-
Set the exposure time and excitation intensity to the minimum levels required to obtain a clear image, avoiding saturation.[20]
-
Acquire images. Regions of higher lipid order (e.g., lipid rafts) should appear brighter and potentially more blue-shifted compared to more fluid regions of the membrane.[4][8]
-
-
Controls:
-
Unlabeled Control: Image cells that have not been treated with the probe to assess autofluorescence.
-
Positive/Negative Controls: If applicable, treat cells with agents known to disrupt or promote lipid rafts (e.g., methyl-β-cyclodextrin to deplete cholesterol) to validate the probe's response.
-
Section 4: Visual Guides & Workflows
Mechanism of Environmental Sensitivity
Caption: Mechanism of 4-AN probe fluorescence in different environments.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactively optimizing signal-to-noise ratios in expression profiling: project-specific algorithm selection and detection p-value weighting in Affymetrix microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of signal-to-noise ratio and spectral linewidth on metabolite quantification at 4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. 蛍光スペクトル解剖学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 24. protocols.io [protocols.io]
Navigating the Nuances of 4-Amino-1-naphthalenecarbonitrile: A Technical Support Guide
Welcome to the technical support center for 4-Amino-1-naphthalenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability challenges encountered when working with this compound in solution. As a versatile fluorescent probe and synthetic intermediate, understanding its behavior in different experimental settings is crucial for obtaining reliable and reproducible results. This document offers troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing In-Solution Instability
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Decrease in Fluorescence Intensity or Signal Alteration Over Time
You've prepared a stock solution of this compound in an organic solvent, but upon storage or during your assay, you observe a significant drop in fluorescence or a shift in the emission spectrum.
This common issue often points towards degradation of the fluorophore. The troubleshooting workflow below will help you systematically identify the cause.
Caption: Troubleshooting workflow for decreased fluorescence of this compound solutions.
-
Verify Solvent Integrity:
-
Action: Always use fresh, anhydrous, high-purity solvents. Solvents like DMSO and DMF are hygroscopic and can absorb water from the atmosphere, which can affect the stability of the solute.
-
Rationale: The presence of impurities, particularly water or peroxides (in ethers), can initiate or catalyze degradation pathways. The amino group of aminonaphthalenes can be susceptible to hydrolysis under certain conditions.
-
-
Solvent Selection (Protic vs. Aprotic):
-
Action: If you are using a protic solvent such as methanol or ethanol, consider switching to an aprotic solvent like DMSO, DMF, or acetonitrile.
-
Rationale: Protic solvents have O-H or N-H bonds and can form hydrogen bonds with the amino group of this compound. These interactions can alter the electronic properties of the molecule, potentially affecting its fluorescence and stability. Aprotic solvents lack these bonds and are generally more inert hosts for such fluorophores.
-
-
Control for Photodegradation:
-
Action: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and instrument light sources.
-
Rationale: Naphthalene derivatives are known to be susceptible to photodegradation. Exposure to UV or even strong visible light can lead to the formation of non-fluorescent or differently fluorescent byproducts.
-
-
Assess the Impact of pH:
-
Action: If your experimental conditions involve aqueous buffers, ensure the pH is controlled. For many aminonaphthalene derivatives, a neutral to slightly acidic pH is often optimal for stability.
-
Rationale: The amino group is basic and can be protonated at low pH. Conversely, extreme pH values (either acidic or basic) can catalyze the hydrolysis of the nitrile group or degradation of the naphthalene ring. For instance, studies on other pharmaceutical compounds show that acidic or basic conditions can significantly accelerate degradation.[1]
-
-
Mitigate Oxidative Degradation:
-
Action: Use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. If compatible with your experiment, consider adding a small amount of an antioxidant.
-
Rationale: The amino group on the naphthalene ring makes it susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of colored, non-fluorescent quinone-imine type structures. It is a known reaction pathway for aminonaphthalenes to undergo oxidative coupling.
-
Issue 2: Color Change in Solution (e.g., to yellow or brown)
Your initially colorless or faintly colored solution of this compound has developed a distinct yellow or brown hue upon storage.
A color change is a strong indicator of chemical degradation. The primary suspects are oxidation and photodegradation.
-
Oxidation: As mentioned previously, the amino group is prone to oxidation. The formation of oxidized species often results in colored compounds. This is exacerbated by the presence of oxygen and trace metal impurities.
-
Photodegradation: Exposure to light, especially UV, can cause complex photochemical reactions leading to colored degradation products.
-
Strict Light Protection: Work in a dimly lit area and use light-blocking containers for storage.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
High-Purity Solvents: Use freshly opened, high-purity solvents to avoid contaminants that could catalyze degradation.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of any potential degradation reactions. As a general rule, lower temperatures decrease the rate of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on its chemical properties, the following solvents are recommended:
| Solvent | Type | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent | Good for preparing high-concentration stock solutions. Ensure it is anhydrous. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Excellent | Similar to DMSO, good for stock solutions. Use anhydrous grade. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | A suitable alternative to DMSO and DMF, often used in HPLC applications. |
| Alcohols (Methanol, Ethanol) | Protic, Polar | Use with Caution | While it is soluble in alcohols, the protic nature may lead to hydrogen bonding and potentially affect long-term stability and fluorescence properties. Best for immediate use rather than long-term storage.[2] |
| Water | Protic, Polar | Insoluble | This compound is reported to be insoluble in water.[3] |
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous or partially aqueous solutions?
Q3: How should I store stock solutions of this compound for long-term use?
A3: For optimal long-term stability, follow these guidelines:
-
Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF.
-
Container: Store in amber glass vials with tight-fitting caps to protect from light and moisture.
-
Temperature: Store at -20°C or lower (-80°C is ideal) .
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Can I expect this compound to be stable under typical fluorescence microscopy conditions?
A4: While generally used for its fluorescent properties, it is susceptible to photobleaching and photodegradation, a common issue with many fluorophores. To minimize this during microscopy:
-
Use the lowest possible excitation light intensity.
-
Minimize the duration of light exposure.
-
Use an anti-fading agent in your mounting medium if compatible with your experimental system.
-
Acquire images efficiently to reduce overall light exposure time.
Q5: Are there any known chemical incompatibilities I should be aware of?
A5: Yes, the primary incompatibility is with strong oxidizing agents . The amino group can be readily oxidized. You should also avoid strong acids and bases, as they can catalyze degradation. Additionally, be mindful of trace metal contaminants in your reagents, as they can sometimes catalyze oxidation reactions.
References
Technical Support Center: Solvent Effects on the Fluorescence of 4-Amino-1-naphthalenecarbonitrile (4-AN)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-1-naphthalenecarbonitrile (4-AN) and related solvatochromic fluorophores. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex solvent-dependent fluorescence behavior of 4-AN. Our goal is to equip you with the scientific rationale behind the observed phenomena, enabling you to design robust experiments and interpret your data with confidence.
Introduction: The Unique Photophysics of this compound
This compound (4-AN) is a "push-pull" fluorophore, characterized by an electron-donating amino group (-NH₂) and an electron-withdrawing nitrile group (-CN) at opposite ends of a naphthalene aromatic system. This architecture gives rise to a significant dipole moment and pronounced sensitivity to the surrounding environment. Upon photoexcitation, the molecule can undergo an intramolecular charge transfer (ICT), leading to a highly polar excited state.[1] In polar solvents, this ICT state can be further stabilized by twisting of the amino group, forming a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state.[2][3] This unique behavior is the source of 4-AN's powerful solvatochromism but can also be a source of experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-AN.
Q1: My 4-AN fluorescence spectrum shows a significant red-shift and broadening as I increase solvent polarity. Is this an experimental artifact?
A1: No, this is the expected and defining characteristic of 4-AN. This phenomenon is known as positive solvatochromism .[4]
-
Causality: The underlying cause is the differential solvation of the ground and excited states.[5] The excited state of 4-AN has a much larger dipole moment than its ground state due to intramolecular charge transfer (ICT).[1] Polar solvent molecules can orient themselves around the excited fluorophore, lowering its energy level. The more polar the solvent, the greater the stabilization and the lower the energy of the emitted photon, resulting in a shift to longer wavelengths (a red-shift).[4][6] The spectral broadening often arises from a heterogeneous distribution of solvent molecules around the fluorophore during the excited-state lifetime.
-
What to Verify:
-
Purity of Solvents: Ensure you are using spectroscopic or HPLC grade solvents to avoid fluorescent impurities.
-
Purity of 4-AN: Confirm the purity of your 4-AN sample. Impurities can lead to overlapping emission bands that might be misinterpreted.
-
Consistency: The shift should be systematic with solvent polarity. You can plot the emission maximum (in wavenumbers) against a solvent polarity scale like the Reichardt's Dye ET(30) scale to verify this trend.[7]
-
Q2: The fluorescence intensity of my 4-AN sample drops dramatically in highly polar solvents like methanol or water. Have I prepared my sample incorrectly?
A2: This is a classic and well-documented behavior for 4-AN and similar push-pull fluorophores.[1][8] A decrease in fluorescence quantum yield with increasing solvent polarity is a hallmark of the TICT mechanism.
-
Causality: In polar solvents, the initially formed planar ICT excited state can undergo a conformational change—a twisting of the C-N bond of the amino group—to form a TICT state.[3] This TICT state is highly stabilized by the polar environment but is often referred to as a "dark state" because it provides an efficient non-radiative decay pathway back to the ground state.[1] Therefore, in polar solvents, this non-radiative decay process outcompetes fluorescence, leading to significant quenching of the emission.[1][8]
-
Troubleshooting Steps:
-
Check Concentration: Very high concentrations can lead to self-quenching or reabsorption effects, which can complicate interpretation.[9] Ensure your sample absorbance at the excitation wavelength is below 0.1 AU.
-
Oxygen Removal: Dissolved oxygen can quench fluorescence. While the TICT mechanism is the dominant cause, for precise quantum yield measurements, de-gassing your samples with nitrogen or argon can eliminate this variable.
-
Viscosity Effects: In highly viscous polar solvents (e.g., glycerol), the formation of the TICT state can be sterically hindered, which may lead to a recovery of fluorescence intensity compared to a non-viscous solvent of similar polarity. This can be a useful diagnostic experiment.
-
Q3: My Lippert-Mataga plot is non-linear, especially when I include protic solvents like alcohols. What does this indicate?
A3: A non-linear Lippert-Mataga plot is a common and informative result. It indicates that the simple model of a dipole in a continuous dielectric medium is insufficient and that specific solute-solvent interactions are at play.[10]
-
Causality: The Lippert-Mataga equation primarily accounts for general solvent polarity effects (dipole-dipole interactions).[11][12] It does not explicitly account for specific interactions such as hydrogen bonding. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amino and/or nitrile groups of 4-AN, providing an additional stabilization mechanism for the excited state that is not captured by the bulk dielectric constant and refractive index alone.[13] This leads to deviations from the expected linear relationship.
-
Interpretation and Next Steps:
-
Separate Solvents: Analyze your data by plotting aprotic and protic solvents separately. You will often find a much better linear correlation within the aprotic solvent series.
-
Multi-parameter Analysis: For a more comprehensive understanding, use multi-parameter solvent scales like the Kamlet-Taft or Catalán models, which separate the effects of solvent dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.[10]
-
Diagrammatic Analysis: Use a troubleshooting flowchart to systematically identify potential sources of non-linearity.
-
Caption: Troubleshooting non-linear Lippert-Mataga plots.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Twisted Intramolecular Charge Transfer (TICT) model?
A1: The TICT model describes a photophysical process in molecules with electron donor and acceptor groups linked by a single bond that allows for torsional rotation. Upon excitation, an electron moves from the donor to the acceptor (ICT). If the molecule then twists around the connecting bond, it can enter a new, lower-energy excited state—the TICT state. In this state, the donor and acceptor orbitals are electronically decoupled, leading to near-complete charge separation and a very large dipole moment. This state is highly stabilized by polar solvents but often deactivates non-radiatively, causing fluorescence quenching.[1][2][3]
Caption: Simplified Jablonski diagram for the TICT model.
Q2: How do I choose the right solvents for my study?
A2: Select a range of solvents that span a wide spectrum of polarity and hydrogen-bonding capabilities. A good starting set includes:
-
Nonpolar: Hexane, Cyclohexane, Toluene
-
Moderately Polar (Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water
Always use spectroscopic grade solvents to minimize background fluorescence.[14][15]
Q3: What is a Lippert-Mataga plot and what information can I derive from it?
A3: The Lippert-Mataga plot is a graphical representation used to study solvatochromism.[11][16] It correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent orientation polarizability function, Δf.
The Lippert-Mataga equation is: ν̄abs - ν̄em = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant
Where:
-
ν̄abs and ν̄em are the wavenumbers of absorption and emission maxima.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent polarity parameter, calculated from the dielectric constant (ε) and refractive index (n).
From the slope of a linear Lippert-Mataga plot, you can estimate the change in dipole moment (μe - μg) upon excitation, providing quantitative insight into the degree of charge transfer.[12][17]
Section 3: Data Presentation & Key Protocols
Photophysical Data Summary for 4-AN
The following table summarizes typical photophysical data for 4-amino-naphthalene derivatives in various solvents. Note that absolute values for 4-AN may vary slightly, but the trends are representative.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Rel. Quantum Yield (ΦF) |
| Hexane | 1.88 | ~400 | ~460 | ~2900 | High |
| Toluene | 2.38 | ~405 | ~490 | ~4100 | High |
| DCM | 8.93 | ~410 | ~520 | ~5000 | Moderate |
| Acetonitrile | 37.5 | ~410 | ~540 | ~5700 | Low |
| Methanol | 32.7 | ~410 | ~550 | ~6000 | Very Low |
Data compiled and trends inferred from related compounds in cited literature.[8][18]
Experimental Protocols
Protocol 1: Measuring Steady-State Solvatochromic Shifts
This protocol outlines the measurement of absorption and fluorescence spectra to determine solvatochromic shifts.[5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-AN (~1 mM) in a solvent where it is highly soluble, such as THF or ACN.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 5-10 µM) from the stock solution. The final absorbance at the λmax should be between 0.05 and 0.1 AU to avoid inner filter effects.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and fluorometer, allowing the lamps to warm up for at least 30 minutes for stable output.
-
Blank Measurement: For each solvent, use a clean quartz cuvette filled with the pure solvent to record a baseline/blank spectrum in both the UV-Vis and fluorescence instruments.
-
Absorption Measurement: Record the absorption spectrum of the 4-AN working solution in each solvent. Identify and record the wavelength of maximum absorbance (λabs).
-
Fluorescence Measurement:
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Set appropriate excitation and emission slit widths (e.g., 2-5 nm is a good starting point).
-
Scan the emission spectrum over a suitable range (e.g., 420 nm to 700 nm).
-
Identify and record the wavelength of maximum emission (λem).
-
-
Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent: Stokes Shift = (1/λabs - 1/λem) * 10⁷.
Caption: Experimental workflow for a solvatochromism study.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular charge transfer in 4-aminobenzonitriles does not necessarily need the twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the triplet charge-transfer state of 4-amino-N-methylphthalimide in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horiba.com [horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Amine Labeling: The Established Workhorse, Dansyl Chloride, versus the Enigmatic 4-Amino-1-naphthalenecarbonitrile
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of amine-containing compounds is a frequent analytical hurdle. Many crucial biomolecules, including amino acids, peptides, proteins, and catecholamines, possess primary or secondary amine functionalities but lack inherent chromophores or fluorophores, rendering their direct detection at low concentrations challenging. Pre-column derivatization, the covalent attachment of a labeling agent to the analyte prior to chromatographic separation, stands as a robust strategy to overcome this limitation. This guide provides an in-depth, objective comparison between the stalwart of amine labeling, Dansyl chloride, and a lesser-known potential fluorophore, 4-Amino-1-naphthalenecarbonitrile (4-ANC).
This comparison will delve into the well-documented performance of Dansyl chloride, providing a solid foundation of its reaction mechanism, photophysical properties, and field-proven experimental protocols. In contrast, we will explore the available information for this compound, a compound with theoretical fluorescent potential stemming from its 4-aminonaphthalene core, but one that remains largely uncharacterized as an amine labeling agent. This guide aims to provide a comprehensive understanding of a reliable, go-to method while also shining a light on the frontiers of fluorescent probe development.
The Gold Standard: Dansyl Chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride)
Dansyl chloride is a classic and versatile fluorescent labeling reagent that has been a cornerstone in biological and chemical analysis for decades.[1][2] It reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, to yield stable, intensely fluorescent sulfonamide adducts.[3]
Mechanism of Action: Nucleophilic Substitution
The derivatization reaction with Dansyl chloride is a nucleophilic substitution. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This reaction proceeds optimally under alkaline conditions (pH 9.5-11), which ensures the amine is in its more nucleophilic, deprotonated state.[1][4] The departure of the chloride leaving group results in the formation of a stable N-dansyl sulfonamide.
Caption: Reaction of Dansyl chloride with an amine.
Performance Characteristics of Dansyl Chloride
Dansyl chloride's enduring popularity stems from the desirable properties of its derivatives. The resulting dansylated amines exhibit strong blue or blue-green fluorescence with a large Stokes shift, minimizing self-quenching and improving detection sensitivity.[2][3] The fluorescence of these adducts is also highly sensitive to the polarity of their local environment, a feature that has been exploited in studies of protein conformation and ligand binding.[3]
One of the key advantages of dansylation is the stability of the resulting sulfonamide bond, which can withstand the conditions of acid hydrolysis used to break down proteins into their constituent amino acids. This has made it an invaluable tool for N-terminal amino acid analysis and peptide sequencing.[5]
The Enigma: this compound (4-ANC)
In stark contrast to the well-documented utility of Dansyl chloride, this compound (4-ANC) remains a largely unexplored molecule in the context of amine labeling. While its chemical structure, featuring a 4-aminonaphthalene moiety, suggests potential fluorescent properties, there is a conspicuous absence of published data on its application as a derivatizing agent for amines.
Caption: Chemical structure of this compound.
Theoretical Potential Based on Analogs
The fluorescence of naphthalene derivatives is well-established.[6] Specifically, compounds with an amino group at the 4-position of a naphthalene ring system, such as 4-amino-1,8-naphthalimides, are known to be fluorescent and their photophysical properties are often sensitive to the solvent environment.[7][8][9] These related compounds exhibit intramolecular charge transfer (ICT) characteristics, which can lead to strong solvatochromic effects, meaning their absorption and emission spectra can shift significantly with changes in solvent polarity.[10]
It is plausible that 4-ANC could function as a fluorophore. However, without experimental data, its reactivity towards amines for the purpose of labeling remains purely speculative. It is unclear whether the amino group or the nitrile group would be the reactive site, or if the molecule would be used as a fluorescent building block rather than a direct labeling agent.
Head-to-Head Comparison: Performance and Practicality
| Feature | Dansyl Chloride | This compound (4-ANC) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Unknown (putative -NH₂ or -CN) |
| Target Functional Groups | Primary & Secondary Amines, Phenols | Data not available |
| Reaction Mechanism | Nucleophilic Substitution | Data not available |
| Reaction pH | Alkaline (9.5-11)[1][4] | Data not available |
| Adduct Stability | High (stable to acid hydrolysis)[5] | Data not available |
| Excitation Max (λex) | ~335-350 nm[11] | Data not available |
| Emission Max (λem) | ~518-550 nm (solvent dependent)[11] | Data not available |
| Quantum Yield (Φ) | Moderate to High (solvent dependent) | Data not available |
| Stokes Shift | Large | Data not available |
| Established Protocols | Abundant for various applications | None available |
Experimental Protocols
Protocol 1: Dansylation of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the derivatization of amino acids with Dansyl chloride for subsequent analysis by reverse-phase HPLC.
Materials:
-
Dansyl chloride solution (5 mg/mL in acetone, prepare fresh)[12]
-
Sodium carbonate-bicarbonate buffer (100 mM, pH 10)[12]
-
Amine-containing sample (e.g., amino acid standards or protein hydrolysate)
-
Ammonia solution (2 M) or another quenching agent
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the sodium carbonate-bicarbonate buffer.
-
Derivatization: To 100 µL of the sample solution, add 200 µL of the Dansyl chloride solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.[12]
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 2 M ammonia solution to quench the reaction by consuming excess Dansyl chloride. Vortex and let it stand for 15 minutes.
-
Sample Preparation for HPLC: Acidify the sample with formic acid to a final concentration of 0.1%. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic dansylated amino acids.
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~530 nm.[13]
-
Caption: General workflow for amine derivatization with Dansyl chloride.
Protocol 2: Labeling of Proteins with Dansyl Chloride
This protocol outlines a general procedure for labeling proteins with Dansyl chloride.
Materials:
-
Protein solution (2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.5)
-
Dansyl chloride solution (10 mg/mL in anhydrous acetone or acetonitrile, prepare fresh)[1]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the correct pH. If necessary, perform a buffer exchange.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the Dansyl chloride solution. A typical molar ratio of Dansyl chloride to protein is 10-20 fold, but this may require optimization.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted Dansyl chloride and its hydrolysis by-products using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute is the dansylated protein.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~340 nm (for the dansyl group).
Conclusion and Future Perspectives
Dansyl chloride remains a robust and reliable choice for the fluorescent labeling of amines, backed by a vast body of literature and well-established protocols. Its stable adducts and favorable photophysical properties ensure its continued relevance in quantitative analysis, protein chemistry, and diagnostics.
This compound, on the other hand, represents the frontier of fluorescent probe development. While its structure is suggestive of fluorescent potential, a thorough experimental investigation is required to validate its utility as an amine labeling reagent. Future research should focus on exploring its reactivity with amines, characterizing the photophysical properties of any resulting adducts, and developing optimized labeling protocols. Should 4-ANC prove to be a viable labeling agent, it could offer a new set of spectral properties or reactivity profiles, expanding the toolkit available to researchers for the sensitive detection of amines.
For now, when reliability and established methodology are paramount, Dansyl chloride is the unequivocal choice. For those with an exploratory mindset, 4-ANC and other novel fluorophores present an opportunity for innovation in analytical and bioanalytical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 4. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 11. Dansyl amide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
A Comparative Guide to the Photophysical Properties of Naphthalenecarbonitrile Isomers
This guide provides an in-depth, objective comparison of the photophysical properties of 1-naphthalenecarbonitrile (1-NCN) and 2-naphthalenecarbonitrile (2-NCN). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-property relationships that govern the distinct behaviors of these isomers. We will explore their absorption and emission characteristics, fluorescence efficiency, and excited-state lifetimes, supported by detailed experimental protocols.
Introduction: The Significance of Isomeric Position
Naphthalene and its derivatives are a cornerstone in the development of fluorescent probes and materials due to their rigid structure, high quantum yields, and excellent photostability.[1][2] The naphthalenecarbonitrile isomers, 1-NCN and 2-NCN, offer a compelling case study in how the seemingly minor change in the position of a substituent—the cyano (-CN) group—can dramatically alter a molecule's interaction with light.
The cyano group is a moderate electron-withdrawing group. Its placement on the naphthalene ring dictates the electronic distribution in both the ground and excited states, influencing properties critical for applications in sensing, imaging, and materials science.[3] Understanding these differences is paramount for the rational design of molecules with tailored photophysical responses. This guide will compare their performance and provide the experimental foundation for their characterization.
Molecular Structure and Isomeric Differences
The core of this comparison lies in the distinct electronic environments of the α-position (C1) and the β-position (C2) of the naphthalene ring.
Caption: Molecular structures of 1-Naphthalenecarbonitrile and 2-Naphthalenecarbonitrile.
In 1-NCN, the cyano group is located at the C1 position, which is sterically more hindered and has a different vector for its dipole moment relative to the naphthalene core compared to the C2 position in 2-NCN. These structural differences are the primary cause of their distinct photophysical behaviors.
Comparative Photophysical Data
The photophysical properties of both isomers are highly sensitive to their environment, a phenomenon known as solvatochromism.[4][5][6] This sensitivity arises from changes in the excited-state character, often involving intramolecular charge transfer (ICT), which is stabilized to varying degrees by solvents of different polarities.[4]
Table 1: Comparative Photophysical Properties of Naphthalenecarbonitrile Isomers in Various Solvents.
| Isomer | Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| 1-NCN | Cyclohexane | ~298 | ~330 | ~3100 | ~0.50 | ~10.0 |
| Acetonitrile | ~300 | ~345 | ~4200 | ~0.15 | ~3.5 | |
| Methanol | ~301 | ~350 | ~4500 | ~0.10 | ~2.8 | |
| 2-NCN | Cyclohexane | ~305 | ~335 | ~2900 | ~0.65 | ~12.5 |
| Acetonitrile | ~307 | ~360 | ~4900 | ~0.40 | ~9.0 | |
| Methanol | ~308 | ~365 | ~5100 | ~0.35 | ~8.1 |
Note: The values presented are representative and compiled from typical literature data. Actual experimental values may vary based on specific conditions, purity, and instrumentation.
Analysis of Data:
-
Absorption: Both isomers show their primary absorption bands around 300 nm, corresponding to the π-π* transition of the naphthalene core. The position of the cyano group has a minor effect on the absorption maxima.
-
Emission & Stokes Shift: A significant difference is observed in their emission spectra. Both isomers exhibit a red-shift (bathochromic shift) in their emission wavelength as solvent polarity increases, which is a hallmark of an excited state with increased charge-transfer character. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is larger for 2-NCN in polar solvents, suggesting a more pronounced ICT character in its excited state.
-
Quantum Yield (Φf): The fluorescence quantum yield, a measure of emission efficiency, is generally higher for 2-NCN across all solvents. For both isomers, the quantum yield decreases significantly in more polar solvents. This is attributed to the stabilization of the ICT state, which opens up non-radiative decay pathways, thus quenching the fluorescence.
-
Fluorescence Lifetime (τf): The fluorescence lifetime follows a similar trend to the quantum yield. 2-NCN consistently shows a longer excited-state lifetime. The decrease in lifetime in polar solvents is consistent with the increase in non-radiative decay rates.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are self-validating systems for characterizing and comparing the photophysical properties of fluorescent molecules.
Caption: General workflow for the characterization of photophysical properties.
Relative Fluorescence Quantum Yield (Φf) Determination
This protocol uses the comparative method, which is widely adopted for its reliability.[7][8] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[9][10]
Causality: To minimize inner-filter effects and ensure a linear relationship between absorbance and fluorescence, all solutions must be optically dilute, with absorbances kept below 0.1 at the excitation wavelength.[7]
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to the naphthalenecarbonitrile samples (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solution Preparation: Prepare a series of dilutions for both the standard and the test sample (1-NCN or 2-NCN) in the desired spectroscopic grade solvent.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at a fixed excitation wavelength (e.g., 300 nm).
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope, Grad) of the linear fit for each plot.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[7] ΦX = ΦST * ( GradX / GradST ) * ( η2X / η2ST ) where ST denotes the standard, X denotes the test sample, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the most common and precise technique for measuring fluorescence lifetimes in the nanosecond range.[11][12][13]
Causality: TCSPC works by repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times, the fluorescence decay profile is constructed.[14]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser at ~300 nm) and a sensitive, fast single-photon detector.[15]
-
Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1) in the chosen solvent.
-
Data Acquisition:
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute Ludox solution) in place of the sample.
-
Acquire the fluorescence decay curve for the sample until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected for good statistics.
-
-
Data Analysis:
-
Perform an iterative deconvolution of the acquired decay curve with the measured IRF.
-
Fit the resulting data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τf).
-
Discussion: Unraveling the Structure-Property Relationship
The experimental data clearly indicates that 2-NCN is a more efficient and robust fluorophore than 1-NCN, particularly in polar environments. This difference can be explained by the nature of their lowest excited singlet state (S₁).
Caption: Jablonski diagram illustrating the formation of an ICT state.
Upon excitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. In polar solvents, this LE state can relax into a state with significant Intramolecular Charge Transfer (ICT) character, where electron density is pushed from the naphthalene ring to the electron-withdrawing cyano group.
The key difference lies in the degree of this ICT character. For 2-NCN, the alignment of the transition dipole moment allows for more efficient charge transfer, leading to a highly polar excited state. While this state is stabilized by polar solvents (causing the large Stokes shift), it also enhances coupling to non-radiative decay channels, which explains the drop in quantum yield and lifetime. However, the initial radiative rate constant for 2-NCN is intrinsically larger than for 1-NCN.
For 1-NCN, steric hindrance and a less favorable dipole alignment result in a less pronounced ICT character in the excited state. This leads to a smaller Stokes shift and a lower overall fluorescence efficiency, as its radiative decay pathway is less favorable from the outset.
Conclusion
The isomeric position of the cyano group on the naphthalene ring profoundly influences the photophysical properties of naphthalenecarbonitriles. 2-Naphthalenecarbonitrile emerges as the superior fluorophore, exhibiting a higher quantum yield and longer lifetime across solvents of varying polarities compared to its 1-naphthalenecarbonitrile counterpart. This enhanced performance is attributed to a more favorable electronic structure for efficient radiative decay.
While both isomers display solvatochromism indicative of an intramolecular charge transfer excited state, the effect is more pronounced in 2-NCN. This comprehensive guide provides the foundational data and robust experimental protocols necessary for researchers to harness these distinct properties for the development of advanced fluorescent materials and probes.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. islandscholar.ca [islandscholar.ca]
- 4. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 5. Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. horiba.com [horiba.com]
- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 13. labcompare.com [labcompare.com]
- 14. photon-force.com [photon-force.com]
- 15. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]
A Comparative Guide to the Fluorescence of 4-Amino-1-naphthalenecarbonitrile and Rhodamine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of an appropriate dye is paramount to the success of an experiment. This guide provides a detailed comparison between 4-Amino-1-naphthalenecarbonitrile, a member of the naphthalimide family known for its environmental sensitivity, and the well-established Rhodamine dyes, celebrated for their brightness and photostability. This comparison is intended to equip researchers with the necessary data and insights to make an informed decision based on the specific demands of their application, from cellular imaging to drug development.
Introduction to the Fluorophores
This compound and its Naphthalimide Analogs: These fluorophores are characterized by their notable solvatochromism, meaning their fluorescence properties are highly dependent on the polarity of their local environment.[1][2] This sensitivity makes them excellent candidates for probes designed to report on changes in the microenvironment, such as protein binding events or cellular membrane dynamics.[3][4] The fluorescence of 4-amino substituted naphthalimides can range from blue to orange-yellow depending on the solvent polarity.[1][5]
Rhodamine Dyes: The rhodamine family, including well-known members like Rhodamine B and Rhodamine 6G, are xanthene dyes renowned for their exceptional photophysical properties.[][7] They are characterized by high fluorescence quantum yields, excellent photostability, and high molar extinction coefficients, making them some of the brightest and most robust fluorescent dyes available.[][8][9] These attributes have led to their widespread use in a multitude of applications, including fluorescence microscopy, cell and tissue imaging, and as fluorescent labels for biomolecules.[][10][][12]
Photophysical Properties: A Head-to-Head Comparison
The choice between this compound and Rhodamine dyes often comes down to a trade-off between environmental sensitivity and sheer fluorescent output and stability. The following table summarizes their key photophysical properties.
| Property | 4-Amino-1-naphthalimide Derivatives | Rhodamine Dyes (Typical) |
| Excitation Max (λex) | ~350-420 nm (Solvent Dependent) | ~540-570 nm |
| Emission Max (λem) | ~430-570 nm (Strongly Solvent Dependent) | ~570-620 nm |
| Quantum Yield (ΦF) | Variable (can be high in nonpolar solvents, e.g., ~0.75, but decreases significantly in polar solvents)[13] | High and relatively stable (e.g., Rhodamine 6G in ethanol is ~0.95[14][15], Rhodamine B in water is ~0.31[8][16]) |
| Molar Extinction Coefficient (ε) | Moderate | High (e.g., Rhodamine B is ~106,000 M⁻¹cm⁻¹)[8] |
| Photostability | Moderate | High[][8][17] |
| Solvatochromism | High | Low to Moderate |
| Key Advantages | Excellent environmental sensitivity, useful as reporters for local polarity changes. | High brightness, exceptional photostability, suitable for long-term imaging.[][18] |
| Common Applications | Probes for protein interactions, membrane studies, and sensing applications.[3][4] | Cellular and tissue imaging, fluorescent labeling of biomolecules, laser dyes.[][10][13] |
Experimental Section: A Protocol for Comparative Fluorescence Quantum Yield Measurement
To empirically compare the fluorescence efficiency of these dyes, the relative quantum yield can be determined using a well-characterized standard. The following protocol outlines the comparative method, which is accessible in most laboratories equipped with a fluorescence spectrometer.[19]
Principle
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[19] The comparative method relates the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.[19][20]
Materials and Instrumentation
-
Fluorophores: this compound, Rhodamine B (as an example of a Rhodamine dye), and a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, ethyl acetate, acetonitrile, ethanol).
-
Instrumentation:
Experimental Workflow
Caption: Workflow for comparative quantum yield determination.
Detailed Protocol
-
Solution Preparation:
-
Prepare stock solutions of this compound, Rhodamine B, and the quantum yield standard in a suitable solvent (e.g., ethanol).
-
From the stock solutions, prepare a series of dilute working solutions in the desired solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[19]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectra for all working solutions.
-
Determine the absorbance value at the chosen excitation wavelength (λex). The same λex should be used for the sample and the standard if their absorption spectra overlap sufficiently.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, record the emission spectrum of each solution, exciting at λex.[23]
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[19]
-
Record the emission spectrum of a solvent blank to subtract any background fluorescence.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the fluorescence emission curve for each sample and the standard after correcting for the blank.
-
The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the unknown sample and the standard, respectively.
-
-
Interpreting the Results and Making an Informed Choice
The experimental data will provide a quantitative comparison of the fluorescence efficiency of this compound and Rhodamine B in different solvent environments.
-
For applications requiring high sensitivity to the local environment , such as probing protein conformational changes or monitoring enzymatic activity, the pronounced solvatochromism of this compound makes it a compelling choice. The shift in its emission wavelength and change in quantum yield can serve as a direct readout of the event of interest.
-
For applications demanding high brightness and photostability , such as long-term live-cell imaging or when high signal-to-noise is critical, Rhodamine dyes are generally superior.[][9] Their robust fluorescence ensures reliable detection even under continuous illumination.
The following diagram illustrates the decision-making process based on experimental requirements.
Caption: Decision tree for fluorophore selection.
Conclusion
Both this compound and Rhodamine dyes are powerful tools in the researcher's arsenal. The optimal choice is not a matter of one being universally "better," but rather which dye's properties are best aligned with the specific experimental goals. By understanding their fundamental photophysical characteristics and, when necessary, performing direct comparative experiments as outlined in this guide, researchers can confidently select the most appropriate fluorophore to illuminate their scientific questions.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Rhodamine Dye | Rhodamine | AxisPharm [axispharm.com]
- 13. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 14. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omlc.org [omlc.org]
- 16. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 17. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. agilent.com [agilent.com]
- 21. ossila.com [ossila.com]
- 22. agilent.com [agilent.com]
- 23. emeraldcloudlab.com [emeraldcloudlab.com]
A Comparative Guide to the Cross-Reactivity of 4-Amino-1-naphthalenecarbonitrile-Based Sensors
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular tools is paramount. In the realm of fluorescent chemosensors, the 4-aminonaphthalene scaffold, particularly derivatives of 4-Amino-1-naphthalenecarbonitrile and the closely related 4-amino-1,8-naphthalimide, has emerged as a prominent platform. Their robust photophysical properties, including high quantum yields and environmental sensitivity, make them attractive candidates for the detection of a myriad of analytes. However, the utility of any sensor is fundamentally dictated by its selectivity—its ability to recognize a target analyte in a complex matrix without interference from other species. This guide provides an in-depth, objective comparison of the cross-reactivity of 4-aminonaphthalene-based sensors against common alternative platforms, supported by experimental data to inform your selection of the optimal sensing strategy.
The 4-Aminonaphthalene Scaffold: A Primer on Sensing Mechanisms
The fluorescence of 4-aminonaphthalene derivatives is typically governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing naphthalene core (and the nitrile or imide group). Upon excitation, an electron is promoted to a higher energy level, and the subsequent relaxation and emission of a photon is observed as fluorescence.
The sensing mechanism of these probes often relies on the modulation of this ICT process or through Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor design, a receptor unit capable of binding a specific analyte is attached to the 4-aminonaphthalene fluorophore. In the absence of the analyte, the fluorescence is quenched via PET from the receptor to the excited fluorophore. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. Conversely, in "turn-off" sensors, analyte binding can enhance a quenching mechanism.
dot
Caption: Generalized 'Turn-On' Sensing Mechanism via Photoinduced Electron Transfer (PET) Inhibition.
Comparative Analysis of Cross-Reactivity: Metal Ion Detection
The detection of metal ions is a critical application for fluorescent sensors due to their roles in biological systems and environmental contamination. Here, we compare 4-aminonaphthalene-based sensors with popular alternatives for the detection of Cu²⁺ and Al³⁺.
Copper (II) Ion (Cu²⁺) Sensing
Copper is an essential trace element, but its dysregulation is linked to several neurodegenerative diseases. Consequently, selective Cu²⁺ sensors are in high demand.
4-Amino-1,8-naphthalimide-Based Sensors for Cu²⁺
A number of 4-amino-1,8-naphthalimide derivatives have been developed as "turn-off" sensors for Cu²⁺. The paramagnetic nature of Cu²⁺ often leads to fluorescence quenching upon coordination.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Detection Limit | Reference |
| BRST | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | High selectivity for Cu²⁺ with minimal interference from other ions. | 4.33 nM | [1] |
| HL | Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Hg²⁺, Ag⁺, Co²⁺, Cr³⁺, Mn²⁺, Cd²⁺ | Excellent selectivity for Cu²⁺. | 33.0 nM |
Alternative Platform: Rhodamine-Based Sensors for Cu²⁺
Rhodamine dyes are a classic platform for "turn-on" metal ion sensing. Their mechanism relies on a structural change from a non-fluorescent spirolactam form to a highly fluorescent open-ring form upon analyte binding.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Detection Limit | Reference |
| Rhodamine B derivative | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺ | High selectivity for Cu²⁺, with some minor interference from Co²⁺. | 300 nM | [2] |
| Probe 1 | Various alkali, alkaline earth, and transition metal ions | Good selectivity for Cu²⁺ and Fe³⁺. | 480 nM | [3] |
Expertise & Experience Insights:
While both sensor classes can achieve high selectivity for Cu²⁺, the choice between them often depends on the desired mode of detection. 4-Amino-1,8-naphthalimide probes for Cu²⁺ are typically "turn-off," which can sometimes be susceptible to false positives from other quenching species. In contrast, rhodamine-based sensors are "turn-on," offering a higher signal-to-noise ratio. However, the synthesis of rhodamine derivatives can be more complex. For applications requiring high sensitivity, the naphthalimide-based sensor BRST demonstrates a significantly lower detection limit.
Aluminum (III) Ion (Al³⁺) Sensing
Aluminum is the most abundant metal in the Earth's crust, and its overexposure has been linked to neurological disorders.
Naphthalene-Based Sensors for Al³⁺
Naphthalene-based sensors for Al³⁺ are often "turn-on" probes where the coordination of Al³⁺ restricts intramolecular rotation or inhibits PET, leading to fluorescence enhancement.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Detection Limit | Reference |
| Naphthalene derivative F6 | Various metal ions | High selectivity for Al³⁺. | 87.3 nM | |
| BHMMP | K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Pb²⁺, Zn²⁺, Hg²⁺, Fe³⁺ | High selectivity for Al³⁺. | 700 nM | [4] |
Alternative Platform: Fluorescein-Based Sensors for Al³⁺
Fluorescein derivatives can also be engineered to act as "off-on" sensors for metal ions.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Detection Limit | Reference |
| Fluorescein derivative L4 | Various cations | High selectivity for Al³⁺. | 1.37 µM | [5] |
Expertise & Experience Insights:
For Al³⁺ detection, naphthalene-based sensors appear to offer superior sensitivity, with detection limits in the nanomolar range, compared to the micromolar detection limit of the example fluorescein-based sensor. The high selectivity of both platforms is noteworthy, as Al³⁺ can be challenging to detect selectively due to its weak coordination and strong hydration.
Comparative Analysis of Cross-Reactivity: Anion Detection
The detection of anions is crucial in biological and environmental monitoring. Here, we examine the cross-reactivity of sensors for fluoride ions.
Naphthalene-Based Sensors for Anions
Sensors for anions often rely on hydrogen bonding interactions between the receptor and the target anion, which can modulate the photophysical properties of the fluorophore.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Reference |
| Anthracene-based sensor 8 | Cl⁻, Br⁻, I⁻, HSO₄⁻ | Selectively quenched by H₂PO₄⁻ and F⁻. |
Alternative Platform: BODIPY-Based Sensors for Anions
BODIPY (boron-dipyrromethene) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.
| Sensor/Probe | Interfering Ions Tested | Observed Cross-Reactivity | Detection Limit | Reference |
| BODIPY-based probe dfBDP | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻, NO₃⁻ | High specificity for F⁻. | 316.2 nM | [6] |
Expertise & Experience Insights:
While some naphthalene-based systems can detect anions, the example provided shows cross-reactivity between dihydrogen phosphate and fluoride. In contrast, the BODIPY-based sensor demonstrates high specificity for fluoride. This highlights the importance of careful receptor design in achieving high selectivity for a particular anion. The BODIPY platform offers significant advantages in terms of spectral properties and tunability for developing highly selective anion sensors.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the trustworthiness of a sensor's performance, a rigorous evaluation of its cross-reactivity is essential. The following protocol outlines a standard methodology for such an assessment.
dot
Caption: Experimental Workflow for Evaluating Sensor Cross-Reactivity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the 4-aminonaphthalene-based sensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the target analyte and a panel of potentially interfering ions (e.g., 10 mM in deionized water or an appropriate buffer). The panel should include ions with similar charge, size, and chemical properties to the target analyte.
-
-
Fluorescence Titration:
-
In a cuvette, add the appropriate buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add the target analyte and record the fluorescence spectrum after each addition to determine the optimal response concentration.
-
-
Selectivity and Interference Studies:
-
To separate cuvettes containing the sensor at the optimal concentration in buffer, add a significant excess (e.g., 10-fold or 100-fold molar excess) of each potential interfering ion.
-
Record the fluorescence spectrum for each solution.
-
For competition experiments, prepare a solution of the sensor and the target analyte at a concentration that gives a significant fluorescence response.
-
To this solution, add the same excess of each interfering ion and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the added species.
-
Compare the fluorescence change induced by the target analyte with that induced by the interfering ions. A highly selective sensor will show a significant response only to the target analyte.
-
The results of the competition experiment will reveal if the interfering ions can displace the target analyte or otherwise affect its binding.
-
Conclusion and Future Outlook
This compound-based sensors and their naphthalimide analogues offer a versatile and sensitive platform for the detection of a range of metal ions and anions. Their performance, particularly in terms of sensitivity, is often comparable or superior to other common fluorescent sensor classes. However, as with any chemosensor, cross-reactivity remains a critical consideration that must be empirically evaluated for each specific application.
While rhodamine-based sensors provide a robust "turn-on" mechanism and BODIPY-based sensors offer excellent photophysical properties and tunability for high selectivity, the ease of synthesis and the strong, environment-sensitive fluorescence of 4-aminonaphthalene derivatives ensure their continued importance in the field of chemical sensing.
Future research will likely focus on the development of sensor arrays, where the combined response of several partially selective sensors can be used to identify and quantify multiple analytes in a complex mixture, and the integration of these sensors into practical devices for real-time monitoring in clinical and environmental settings. The foundational understanding of cross-reactivity presented in this guide is essential for advancing these innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and ''Off-On'' Fluorescent Chemosensor Based on Fluorescein for Al3+: Synthesis, Characterization, Spectroscopy Analyses, and DFT Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Responsive Near-Infrared BODIPY-Based Fluorescent Probe for the Detection of F- and HClO in Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Amino-1-naphthalenecarbonitrile Against Other Leading Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging and sensing, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of 4-Amino-1-naphthalenecarbonitrile (4-AN), a promising fluorophore, benchmarked against established fluorescent probes: Prodan, Dansyl chloride, and Nile Red. This document is structured to provide not only a robust comparison of their photophysical properties but also to detail the experimental methodologies required for their rigorous evaluation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Environment-Sensitive Fluorophores
In the intricate milieu of a living cell, polarity is a fundamental parameter that governs a multitude of processes, from protein folding and membrane dynamics to enzymatic activity. Fluorescent probes that exhibit sensitivity to their local environment, known as solvatochromic fluorophores, are indispensable tools for elucidating these dynamic cellular events. These probes translate changes in the polarity of their surroundings into measurable alterations in their fluorescence output, such as shifts in emission wavelength, changes in fluorescence intensity, and variations in fluorescence lifetime.
This compound (4-AN) and its derivatives have emerged as versatile fluorescent probes due to their pronounced solvatochromic characteristics. The intramolecular charge transfer (ICT) character of these molecules, arising from the electron-donating amino group and the electron-withdrawing cyano group on the naphthalene scaffold, is the primary mechanism behind their environmental sensitivity. Upon excitation, a change in the dipole moment occurs, and the extent of solvent relaxation around the excited-state dipole influences the energy of the emitted photon. This guide will dissect the performance of 4-AN in the context of other widely used solvatochromic probes.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is dictated by its specific photophysical properties and how they align with the experimental requirements. Here, we present a comparative overview of this compound and its alternatives. Note: Direct, comprehensive experimental data for this compound is limited in the current literature. Therefore, data for the closely related and well-characterized 4-Amino-1,8-naphthalimide is used as a proxy to infer the expected behavior of 4-AN. The nitrile group in 4-AN is expected to influence its electronic properties, and thus, these values should be considered as an approximation.
| Property | 4-Amino-1,8-naphthalimide (Proxy for 4-AN) | Prodan | Dansyl chloride | Nile Red |
| Excitation Max (λex) | ~400-460 nm (Solvent Dependent)[1] | ~347-361 nm (Solvent Dependent) | ~330-340 nm[2] | ~515-554 nm (Solvent/Environment Dependent)[3] |
| Emission Max (λem) | ~460-540 nm (Solvent Dependent)[4] | ~416-520 nm (Solvent Dependent) | ~480-580 nm (Solvent Dependent)[2] | ~585-638 nm (Solvent/Environment Dependent)[3] |
| Quantum Yield (ΦF) | Decreases with increasing solvent polarity[4] | High in nonpolar solvents, low in polar solvents | Highly solvent dependent[2] | High in lipid-rich environments, minimal in aqueous media[3] |
| Fluorescence Lifetime (τ) | ~7 ns in nonpolar solvents[1] | Varies with solvent polarity | Varies with local environment | Varies with environment |
| Key Feature | Strong positive solvatochromism[4] | Sensitive to membrane phase state | Reacts with primary and secondary amines to become fluorescent[2] | Stains intracellular lipid droplets[3] |
Experimental Protocols for Benchmarking Fluorescent Probes
To ensure a rigorous and unbiased comparison, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key photophysical parameters of fluorescent probes.
Measurement of Solvatochromic Shifts
The solvatochromic behavior of a probe is a critical indicator of its sensitivity to environmental polarity. This is assessed by measuring its absorption and emission spectra in a range of solvents with varying polarities.
Protocol:
-
Solvent Selection: Choose a series of spectroscopic grade solvents covering a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in a high-purity solvent in which it is readily soluble.
-
Working Solution Preparation: For each solvent, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure the absorbance maximum is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects.
-
Absorption Spectra Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the working solution over a relevant wavelength range.
-
Determine the wavelength of maximum absorption (λabs).
-
-
Emission Spectra Acquisition:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λabs) for that specific solvent.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent: Stokes Shift = λem - λabs.
-
Plot the emission maximum (λem) or Stokes shift against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic trend.[5]
-
Diagram of Solvatochromism Experimental Workflow:
Caption: Workflow for determining the solvatochromic properties of a fluorescent probe.
Determination of Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and accessible approach.[6][7]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For 4-AN, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).
-
Solution Preparation: Prepare a series of five to six dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (mS / mR) * (nS² / nR²) where ΦR is the quantum yield of the reference, mS and mR are the slopes of the sample and reference plots, respectively, and nS and nR are the refractive indices of the sample and reference solutions.[8]
-
Diagram of Relative Quantum Yield Determination:
Caption: Workflow for relative fluorescence quantum yield determination.
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[9][10][11][12][13]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.
-
Instrument Response Function (IRF) Measurement: Record the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.
-
Fluorescence Decay Measurement:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Accumulate data over many excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay curve with the IRF using specialized software.
-
Fit the resulting decay curve to one or more exponential decay models to determine the fluorescence lifetime(s).
-
Diagram of TCSPC Experimental Workflow:
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion: Selecting the Optimal Probe for Your Application
The choice of a fluorescent probe is a nuanced decision that extends beyond just its brightness. For applications requiring the sensing of local polarity, this compound and its analogs present a compelling option due to their significant solvatochromic shifts.
-
This compound (and its naphthalimide analogs) are excellent candidates for ratiometric sensing of environmental polarity, where changes in the emission wavelength can provide a quantitative measure of the local environment. Their performance in various solvents demonstrates a predictable relationship between emission energy and solvent polarity, making them reliable reporters.
-
Prodan is a well-established probe, particularly for studying cell membranes. Its sensitivity to the phase state of lipids makes it a powerful tool for investigating membrane fluidity and organization.
-
Dansyl chloride is unique in this comparison as it is a derivatizing agent. Its primary application lies in labeling proteins and other biomolecules containing primary and secondary amines, rendering them fluorescent and sensitive to their local environment.
-
Nile Red is the probe of choice for visualizing and quantifying neutral lipid droplets within cells. Its fluorescence is strongly quenched in aqueous environments, leading to a high signal-to-noise ratio when it partitions into hydrophobic lipid-rich structures.
Ultimately, the optimal probe is the one whose photophysical properties and chemical reactivity are best suited to the specific biological question being addressed. By employing the rigorous benchmarking protocols outlined in this guide, researchers can confidently select and validate the most appropriate fluorescent tool for their studies, leading to more accurate and impactful scientific discoveries.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 3. Nile red - Wikipedia [en.wikipedia.org]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. edinst.com [edinst.com]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 12. bhu.ac.in [bhu.ac.in]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Introduction: The Emerging Potential of the 4-Amino-1-naphthalenecarbonitrile Scaffold
An In-Depth Technical Guide to the Cytotoxicity Assessment of 4-Amino-1-naphthalenecarbonitrile Derivatives
The quest for novel, more effective, and selective anticancer agents is a driving force in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as a fertile ground for the design of new therapeutic candidates. The this compound core, a privileged structure, has garnered interest due to its presence in molecules with significant biological activities. Derivatives of the broader naphthalene class, such as 1,4-naphthoquinones, are known constituents of clinically used anticancer drugs like doxorubicin and mitoxantrone. These agents often exert their cytotoxic effects by inhibiting critical cellular machinery like DNA topoisomerase-II or by generating reactive oxygen species (ROS) that induce cellular damage.
The initial stages of evaluating any new compound series for its anticancer potential hinge on a robust and comprehensive assessment of its cytotoxicity. This guide, intended for researchers and drug development professionals, provides a comparative framework for evaluating the cytotoxic profiles of novel this compound derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and explore potential mechanisms of action, thereby offering a holistic view for advancing these promising compounds through the drug discovery pipeline.
Strategic Experimental Design for a Comprehensive Cytotoxicity Profile
Rationale for Cell Line Selection
The initial screening of novel compounds should be conducted against a panel of well-characterized human cancer cell lines from diverse tissue origins. This approach provides insights into the breadth of a compound's activity and may reveal potential tissue-specific selectivity. For this guide, we will consider a representative panel:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
-
K562: A human myelogenous leukemia cell line, used as a model for hematopoietic malignancies.
-
HEK293: A human embryonic kidney cell line, often used as a proxy for "normal" cells to assess general toxicity and determine a selectivity index.
Orthogonal Assays: A Triad of Cytotoxicity Assessment
To build a trustworthy cytotoxicity profile, we employ a battery of assays, each interrogating a different aspect of cellular health. This triad of assays ensures that the observed effects are not an artifact of a single measurement technique.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of metabolic activity, which correlates with the number of viable cells.
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cell
Safety Operating Guide
Proper Disposal of 4-Amino-1-naphthalenecarbonitrile: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Amino-1-naphthalenecarbonitrile. As a compound utilized in specialized research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This document moves beyond mere procedural listing to explain the rationale behind each step, empowering researchers to manage chemical waste with the highest degree of scientific integrity and safety.
Hazard Identification and Risk Assessment
This compound (C₁₁H₈N₂) is a bifunctional aromatic compound containing both a primary amine and a nitrile group. This structure confers specific toxicological properties that must be understood before any handling or disposal operations commence.
GHS Classification: The Globally Harmonized System of Classification and Labelling of Chemicals classifies this compound as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1][2]
The primary routes of exposure are ingestion, skin contact, and inhalation. The aromatic amine functional group is of particular concern, as many compounds in this class are known or suspected carcinogens and can be readily absorbed through the skin.[3] Therefore, all contact should be minimized, and the compound must be handled as a hazardous substance.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | H312 | Warning | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | H332 | Warning | Harmful if inhaled.[1][2] |
Personal Protective Equipment (PPE)
Due to the acute toxicity and potential for skin absorption, a stringent PPE protocol is mandatory. The selection of PPE is the first line of defense in mitigating exposure risks.
-
Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves provide adequate splash protection for incidental contact.[4] For extended handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles. A face shield should be worn over safety goggles when there is a significant risk of splashing.
-
Body Protection: A properly fastened laboratory coat is required. Ensure that it is made of a suitable material and is regularly laundered.
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Disposal Workflow: A Decision-Based Approach
The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] However, for small quantities, an in-laboratory chemical degradation procedure may be permissible, subject to institutional approval. The following workflow provides a decision-making framework for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Primary Disposal Method: Collection for Off-Site Incineration
This is the safest and most compliant method for all quantities of waste.
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams. It is critical to prevent mixing with incompatible chemicals.
-
Incompatible with: Strong acids, strong oxidizing agents, and acid chlorides. Contact can lead to violent reactions.
-
-
Waste Container:
-
Solid Waste: Collect solid this compound, contaminated weighing paper, gloves, and pipette tips in a clearly labeled, durable, sealable container (e.g., a polyethylene wide-mouth bottle).
-
Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). Do not overfill containers; leave at least 10% headspace.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., exclamation mark for acute toxicity).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat sources, and in secondary containment to prevent spills.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not transport hazardous waste yourself.
Secondary Method: In-Laboratory Degradation of Small Quantities
This procedure should only be performed by trained personnel with prior approval from their institution's EHS department. It is based on the oxidative degradation of aromatic amines using potassium permanganate.[5]
Principle: Aromatic amines can be oxidized by a strong oxidizing agent like potassium permanganate in an acidic medium. This process breaks down the aromatic structure, leading to less toxic, more readily disposable compounds. The disappearance of the purple permanganate color indicates the completion of the reaction.
Protocol:
-
Preparation (in a chemical fume hood):
-
For every 1 part of this compound waste (by mole), prepare a solution containing approximately 3 parts potassium permanganate (KMnO₄) and 6 parts sulfuric acid (H₂SO₄).
-
Example: To degrade 168 mg (1 mmol) of this compound:
-
Prepare a solution of ~474 mg (3 mmol) of KMnO₄ in 20 mL of water.
-
Prepare a separate solution of ~3 mL of 2M H₂SO₄.
-
-
-
Reaction:
-
Dissolve or suspend the this compound waste in the 2M H₂SO₄ solution in a suitably sized flask with a magnetic stirrer.
-
Slowly, and with constant stirring, add the potassium permanganate solution to the amine solution. The addition should be done in small portions to control any potential exotherm.
-
The purple color of the permanganate should disappear as it reacts. Continue stirring at room temperature.
-
-
Completion and Quenching:
-
If the purple color persists for more than one hour, the reaction is complete.
-
If the color disappears, add more permanganate solution until a faint purple color persists.
-
Once the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Final Disposal:
-
Neutralize the resulting solution by slowly adding a base, such as sodium carbonate, until the pH is between 5.5 and 9.5.[6]
-
The neutralized, degraded aqueous solution may be eligible for drain disposal, but this must be confirmed with your local EHS and wastewater treatment authority.[6] The solid manganese dioxide should be collected by filtration and disposed of as solid hazardous waste.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent entry to the spill area. If the substance is flammable, eliminate all ignition sources.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill:
-
Cleanup:
-
Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.
-
Work from the outside of the spill inward to minimize contamination.
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
Collect all cleanup materials (absorbent, paper towels, gloves) in the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. bnl.gov [bnl.gov]
- 8. sketchviz.com [sketchviz.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1-naphthalenecarbonitrile
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-Amino-1-naphthalenecarbonitrile. As a professional in drug development and scientific research, your safety, the integrity of your experiments, and environmental compliance are paramount. This document is structured to provide immediate, actionable intelligence, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Core Hazard Assessment of this compound
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The signal word for this chemical is "Warning" .[2] In practical terms, this means that this compound is harmful if it enters the body through swallowing, skin contact, or by inhaling its dust. The primary routes of exposure in a laboratory setting are through the inhalation of fine powder during weighing and transfer, and through accidental skin contact.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1][2] |
Essential Personal Protective Equipment (PPE) Framework
A multi-layered approach to PPE is critical. The following equipment is mandatory for any procedure involving this compound.
Primary Barrier: Engineering Controls
Before any PPE is donned, the primary line of defense must be in place. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood .[3][4] This engineering control is non-negotiable as it captures dust and vapors at the source, significantly reducing the risk of inhalation.
Secondary Barrier: Personal Protective Equipment
The following table summarizes the required PPE. Each component is essential for creating a complete barrier between you and the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[2][5] A face shield should be worn over goggles when handling larger quantities (>10g) or during procedures with a heightened splash risk. |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7] | Nitrile gloves offer excellent resistance to a broad range of chemicals and are more puncture-resistant than latex.[6][7][8] For extended procedures, consider double-gloving. Always inspect gloves for tears or holes before use and remove them promptly and properly after handling, washing hands immediately. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent particulate filter. | Since this compound is a solid, the primary inhalation hazard is airborne dust.[2] An N95 respirator is the minimum requirement for weighing and transferring the solid.[2] Ensure the respirator is properly fit-tested for a secure seal. |
| Body Protection | A buttoned laboratory coat and full-length clothing. | A lab coat protects your skin and personal clothing from contamination.[9][10] It should be worn with long pants and closed-toe shoes to ensure no skin is exposed. |
Operational Protocols: From Weighing to Waste
Adherence to procedural steps is as crucial as wearing the correct PPE. The following protocols provide step-by-step guidance for common laboratory tasks.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and your full PPE is correctly donned (lab coat, N95 respirator, nitrile gloves, safety goggles).
-
Location: Conduct all weighing and reagent transfers inside the fume hood. If using an analytical balance, a ventilated balance enclosure is an acceptable alternative.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.[4][5]
-
Cleaning: After weighing, decontaminate the spatula and any surfaces with a cloth lightly dampened with a suitable solvent (e.g., 70% ethanol). Dispose of the cloth and any contaminated weighing paper as solid hazardous waste.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Keep the container capped or covered when not actively adding reagents.
Protocol 2: Spill Management
Accidents happen; a prepared response minimizes risk.
-
Alert & Isolate: Immediately alert colleagues in the area and restrict access. Do not attempt to clean a large spill alone.
-
Don PPE: Ensure you are wearing the full complement of PPE, including respiratory protection, before addressing the spill.
-
Containment (Solid Spill):
-
Do NOT use a dry brush or towel, as this will aerosolize the powder.[11]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the contained material into a designated hazardous waste container. A vacuum cleaner equipped with a HEPA filter may also be used.[3]
-
-
Decontamination: Clean the spill area thoroughly with soap and water, and dispose of all cleaning materials as hazardous waste.
Emergency First Aid
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][12]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.[9]
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, separate waste into three streams:
-
Solid Waste: Unused chemical, contaminated absorbent materials, and residues.
-
Liquid Waste: Contaminated solvents or reaction mixtures.
-
Contaminated Disposables: Used gloves, N95 masks, bench paper, and pipette tips.[9]
-
-
Containerization: Use separate, dedicated, and clearly labeled hazardous waste containers for each stream. Ensure containers are chemically compatible and can be securely sealed.
-
Labeling: Label each container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[4][9]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup and final disposal.[9] Never dispose of this chemical down the drain or in regular trash. The standard disposal method for nitrile compounds is high-temperature incineration.[9]
References
- 1. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基-1-萘羧腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
